Resistant weeds like Palmer amaranth survive mesotrione application primarily through rapid metabolic detoxification, a non-target-site resistance (NTSR) mechanism. This process often mirrors the natural tolerance found in crops like corn [1].
The detoxification occurs in sequential phases, which are summarized in the workflow below. This pathway is based on the metabolic route identified in multiple-resistant Palmer amaranth [2].
This compound Detoxification Workflow
To investigate this compound's action and resistance, researchers use a combination of physiological, biochemical, and molecular techniques.
This protocol determines the resistance level of a weed population in a greenhouse setting [5] [1].
This method tracks the absorption, translocation, and degradation of the herbicide within the plant over time [3] [1].
The table below compiles key quantitative data related to HPPD enzyme inhibition and observed resistance levels in weeds.
| Parameter | Value / Observation | Context / Source |
|---|---|---|
| Kᵢ for this compound (A. thaliana HPPD) | ~10–100 pM (picomolar) | In vitro enzyme assay; indicates extremely high binding affinity [6] [7]. |
| Kᵢ for this compound (A. sativa HPPD) | 11 nM (nanomolar) | In vitro enzyme assay; cool climate grass HPPD is much less sensitive [6]. |
| Field Application Rate | 105 g ai ha⁻¹ | Standard field-use rate for testing [2] [5]. |
| Resistance Level (Post-emergence) | Up to 45-fold increase | Observed in a Nebraska waterhemp (A. tuberculatus) population (NEB) compared to sensitive (SEN) [5]. |
| Metabolism Rate (Resistant vs. Sensitive) | 2-fold faster DT₅₀ | Resistant Palmer amaranth populations (SYNR) metabolized this compound twice as fast as sensitive (PPI) [2]. |
The table below summarizes the journey from the natural inspiration to the synthetic herbicide.
| Aspect | Leptospermone (Natural Inspiration) | Mesotrione (Synthetic Herbicide) |
|---|---|---|
| Source | Produced by Callistemon citrinus (Lemon Bottlebrush) and Leptospermum scoparium (Manuka) [1] | Fully synthetic compound [2] |
| Discovery | 1977: Identified as the cause of herbicidal activity under C. citrinus bushes [1] [2] | 2001: First marketed by Syngenta (brand name Callisto) [2] |
| Key Observation | Few plants grew under C. citrinus bushes, suggesting allelopathy [1] | N/A |
| Primary HPPD Inhibition (I50) | Not fully quantified in early studies; post-emergence bleaching observed [3] [4] | Extremely potent; Ki ~10 pM (competitive, tight-binding) [3] [2] |
| Commercial Utility | Low; application rate required for herbicidal effect was impractically high [1] | High; selective pre- and post-emergence control in maize at 75-150 g/ha [2] [5] |
Both leptospermone and this compound share the same molecular target and mechanism, leading to the same final effect: plant bleaching and death.
The bleaching mechanism of HPPD-inhibiting herbicides. Inhibition of HPPD blocks carotenoid production, leading to chlorophyll degradation [3] [2] [6].
The diagram below outlines the key stages in the discovery and mechanistic elucidation of these HPPD inhibitors.
The key R&D stages from initial observation to the detailed study of the herbicide's action in plants [1] [4] [2].
For researchers, understanding the specific methodologies used to study these compounds is crucial.
This biochemical assay is used to determine the potency of triketone inhibitors.
This protocol investigates the herbicide's movement and breakdown within a plant.
The leptospermone-to-mesotrione story is a powerful demonstration of biomimicry in agrochemical discovery. Key takeaways include:
A major contemporary challenge is the evolution of metabolic resistance in weeds, where species like Palmer amaranth rapidly detoxify this compound via cytochrome P450s [6]. Future research will focus on overcoming resistance, potentially by designing new HPPD inhibitors based on other natural product scaffolds or by using safeners to protect crops.
Mesotrione is absorbed by plants through their leaves and roots and then moves throughout the plant. The extent and pathway of this movement are key determinants of its effectiveness and of a plant's natural tolerance or evolved resistance.
The following diagram illustrates the primary pathways of this compound within a plant, from initial uptake to its final degradation or sequestration.
Overview of this compound's fate in plants, from entry to effect or detoxification.
The following table summarizes key quantitative findings on this compound absorption and translocation from recent studies.
| Plant Species / Type | Absorption (% of applied dose) | Translocation Pattern | Key Findings & Relevance |
|---|---|---|---|
| Grain Sorghum Hybrids (Tolerant & Susceptible) [1] | ~7% (1 DAT); 12% in tolerant hybrid (7 DAT) | <30% of absorbed herbicide moved out of treated leaf by 7 DAT | Rapid metabolism, not uptake/translocation, explains differential tolerance. |
| Fine Fescues (Chewings, Hard, Strong Creeping Red) [2] | Foliar uptake highest in Chewings, lowest in Hard fescue | Limited association between translocation and species-level tolerance | Root uptake differed among lines within a species, linking higher root uptake to susceptibility. |
| Palmer Amaranth (at Varying Temperatures) [3] | - | More translocation to meristems at Low (25/15°C) and Optimum (32.5/22.5°C) temps | Increased efficacy at lower temperatures correlated with greater translocation to active sites. |
| Green Foxtail (Tolerant Biotype) [4] | - | - | Tolerance linked to P450-mediated metabolism; not due to altered uptake/translocation. |
For researchers looking to replicate these studies, here are the core methodologies for investigating this compound uptake, translocation, and metabolism using radioisotope tracing, a standard technique in this field [5].
The process of this compound movement in plants is not static and can be significantly influenced by several factors.
A plant's survival after this compound application is often linked to its ability to detoxify the herbicide before it reaches and inhibits the HPPD enzyme.
The following diagram illustrates the HPPD inhibition pathway and the subsequent effects leading to plant death.
HPPD is a key enzyme in the catabolism of tyrosine and the synthesis of homogentisic acid, a vital precursor for plastoquinone and tocopherols [1] [2]. The role of plastoquinone is dual: it is essential for photosynthetic electron transport and acts as a cofactor for phytoene desaturase, an enzyme critical for carotenoid production [1]. Carotenoids act as photoprotective molecules in plant tissues. By inhibiting HPPD, this compound disrupts this chain of events, leading to the depletion of carotenoids. Without carotenoids, chlorophyll is destroyed by photo-oxidation, causing the characteristic bleaching of new leaves and eventual plant death [1] [2].
Research on this compound's action and resistance mechanisms employs a range of techniques. The following table outlines key experimental approaches cited in the literature.
| Experimental Goal | Methodology | Key Insights from Application |
|---|---|---|
| Metabolite Profiling & Biodegradation Pathway | LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) [3]. | NMR techniques unambiguously identified six metabolites in the bacterial degradation of this compound, revealing a pathway not fully characterized by LC-MS alone [3]. |
| Characterizing Non-Target-Site Resistance (NTSR) | Radio-tracer Studies using [¹⁴C]-mesotrione. Herbicide absorption and translocation are tracked in resistant vs. susceptible plants [1]. | Studies on Palmer amaranth showed that differential absorption and translocation did not confer resistance. Instead, >90% of this compound was detoxified within 24 hours in resistant plants, pointing to enhanced metabolic detoxification [1]. |
| Characterizing Target-Site Resistance (TSR) | Gene Expression Analysis (e.g., qRT-PCR) and Protein Expression Analysis (e.g., Western Blot) [1]. | Resistant Palmer amaranth populations showed a 4- to 12-fold increase in HPPD gene expression and correspondingly higher HPPD protein levels, confirming a TSR mechanism [1]. |
| Analyzing Differential Crop Sensitivity | Physiological & Biochemical Assays: Chlorophyll fluorescence measurements (Fv/Fm, ΦPSII, ETR), and assays for antioxidant enzyme activity (SOD, POD, CAT) [2]. | Tolerant sweet corn lines maintained higher photosynthetic efficiency and antioxidant enzyme activity after this compound treatment, mitigating herbicide toxicity [2]. |
| Computational Molecular Analysis | Density Functional Theory (DFT) Calculations (e.g., B3LYP method) and DLPNO-CCSD(T) methods for electronic structure analysis [4]. | These methods calculate molecular properties (HOMO/LUMO energies, electronegativity, solvation effects) to understand the redox behavior and stability of this compound and its analogs [4]. |
The elucidation of this compound's mechanism has direct applications:
The following diagram illustrates the sequential metabolic disruption caused by mesotrione.
The sequence of metabolic events leading to this compound-induced leaf bleaching.
The primary action of this compound is the competitive inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [1] [2]. This enzyme is a critical catalyst in the biochemical pathway that breaks down the amino acid tyrosine and synthesizes homogentisate [3]. Homogentisate is the essential precursor for the production of plastoquinone, a vital molecule with two key roles [3] [4]:
By inhibiting HPPD, this compound effectively depletes the plant's plastoquinone pool. This, in turn, halts the synthesis of carotenoids, which are pigments that serve a crucial photoprotective function in plant cells [3] [4]. Without carotenoids to dissipate excess light energy, chlorophyll molecules become highly susceptible to photooxidative destruction by reactive oxygen species. The degradation of chlorophyll manifests visually as the characteristic bleaching of leaf tissue, starting with new growth, and is followed by necrosis and plant death [5] [4].
Heavy reliance on this compound has led to the evolution of resistance in some weed species. The biochemical basis for this resistance is outlined below.
Primary non-target-site resistance mechanism to this compound. Research has confirmed that resistance is not typically due to changes in the HPPD enzyme itself (target-site resistance) [4] [6]. Instead, the primary mechanism is non-target-site resistance, specifically enhanced metabolic detoxification [4]. Resistant weeds like waterhemp and green foxtail possess elevated levels of detoxifying enzymes that rapidly break down this compound before it can reach and inhibit HPPD [3] [4].
To investigate the mechanism of action and resistance, researchers employ a range of established experimental protocols. The quantitative data from these studies provide concrete evidence for the proposed models.
Table 1: Key Quantitative Findings from Research Studies
| Study Subject | Key Parameter | Result | Implication | Source |
|---|---|---|---|---|
| Green Foxtail (HT Biotype) | GR₅₀ (herbicide dose for 50% growth reduction) | 463.2 g ai ha⁻¹ | Required ~1.7x more herbicide than the wild type for the same effect. | [3] |
| Green Foxtail (Wild Biotype) | GR₅₀ | 271.9 g ai ha⁻¹ | Baseline sensitivity to this compound. | [3] |
| Waterhemp (MCR Population) | In Vivo P450 Activity | Higher after this compound treatment | Correlated with faster degradation of the herbicide. | [4] |
| Waterhemp (MCR Population) | Metabolism Half-life (this compound) | Significantly shorter than in sensitive plants | Confirmed enhanced metabolic capacity. | [4] |
Table 2: Common Experimental Methodologies | Method | Protocol Summary | Application | | :--- | :--- | :--- | | Whole-Plant Dose Response | Plants at 3-4 leaf stage are treated with a range of this compound doses. Above-ground biomass is harvested and weighed 21 days after treatment (DAT). | Determine resistance levels (GR₅₀ values) and calculate the Resistance Index (RI). | [3] [6] | | Gene Sequencing (HPPD) | Total RNA is extracted from leaf tissue. The HPPD gene is amplified via RT-PCR using specific primers and sequenced. | Rule out target-site resistance by confirming no mutations in the HPPD gene sequence. | [3] [4] | | Enzyme Inhibitor Studies | Plants are pretreated with a P450 inhibitor (e.g., malathion) or GST inhibitor before this compound application. | Confirm the involvement of specific detoxification enzymes in resistance. Reversal of resistance implicates that enzyme pathway. | [3] [4] [6] | | Metabolism Studies | Excised leaves are treated with radiolabeled this compound. Herbicide degradation and metabolite formation are tracked over time. | Quantify the rate of herbicide detoxification and identify metabolic products. | [4] |
The leaf bleaching caused by this compound is a direct result of the specific inhibition of the HPPD enzyme. An understanding of this precise mode of action, as well as the evolving non-target-site resistance mechanisms, is crucial for developing effective weed management strategies and guiding the development of new HPPD-inhibiting compounds.
The conventional synthesis involves a multi-step sequence, while recent patents and research explore streamlined approaches. The table below summarizes the core pathways.
| Pathway Name | Key Feature | Key Intermediates (in order) | Reported Yield | Key Reagents/Conditions |
|---|---|---|---|---|
| Conventional Route [1] [2] [3] | Acylation of 1,3-cyclohexanedione followed by rearrangement | NMST -> NMSBA -> NMSBC -> Enol Ester -> This compound | ~91% (rearrangement step) [3] | SOCl₂ (for acyl chloride), Cyanide catalyst (e.g., acetone cyanohydrin for rearrangement) |
| One-Pot/Streamlined Route [4] | Avoids isolation of acid chloride intermediate | NMST -> NMSBA -> Enol Ester -> This compound | Information missing | RuO₂ catalyst (for NMST oxidation), direct reaction of NMSBA with 1,3-cyclohexanedione |
| Ortho-Nitro Toluene Route [5] | Starts from basic raw materials | Ortho-Nitro Toluene -> 3-nitro-4-methyl benzene sulfonyl chloride -> NMST -> NMSBA -> NMSBC -> This compound | >61% (total yield) [5] | Chlorsulfonic acid, Sodium sulfite, Mono Chloro Acetic Acid, Oxidant (e.g., HNO₃ with V₂O₅ catalyst) |
The synthesis relies on several crucial intermediates. The following workflow diagram illustrates the relationships between these intermediates across the different synthesis pathways.
Relationship of key intermediates in this compound synthesis pathways. The red arrow indicates a streamlined step that bypasses NMSBC isolation. [4] [5]
Quantitative data for these key intermediates is summarized in the table below.
| Intermediate (Abbreviation) | Chemical Structure / Formula | Key Physicochemical Properties | Role in Synthesis |
|---|---|---|---|
| 2-Nitro-4-methylsulfonyl Toluene (NMST) [4] [5] | C₈H₉NO₄S | Information missing | The substrate for oxidation to form the benzoic acid derivative (NMSBA). |
| 2-Nitro-4-methylsulfonyl Benzoic Acid (NMSBA) [4] [1] | C₈H₇NO₆S | Information missing | The carboxylic acid precursor that is activated (often to NMSBC) for acylation. Can be used directly in some routes. [4] |
| 2-Nitro-4-methylsulfonyl Benzoyl Chloride (NMSBC) [1] [2] | C₈H₆ClNO₅S | Information missing | The activated acylating agent that reacts with 1,3-cyclohexanedione to form the enol ester. |
| Enol Ester [4] [3] | C₁₄H₁₃NO₇S | Information missing | The direct precursor that undergoes a base- and catalyst-mediated rearrangement to form the final triketone product. |
Here are detailed methodologies for two critical steps in the synthesis.
Mesotrione (2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione) is a selective triketone herbicide that has been widely used in corn production for over 15 years. As a potent inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase (HPPD), it disrupts carotenoid biosynthesis in target weeds, leading to chlorophyll degradation and plant death. With the extensive adoption of this compound in agricultural systems, particularly in northern China, concerns have grown regarding environmental persistence and the potential for ecosystem impacts from its residues. Understanding the complex degradation pathways and environmental fate of this compound is therefore critical for developing sustainable application strategies and mitigating potential environmental risks.
This technical guide provides a comprehensive examination of this compound's behavior in environmental matrices, with particular emphasis on degradation mechanisms, key influencing factors, and advanced analytical methodologies. The information synthesized herein is intended to support researchers, environmental scientists, and regulatory professionals in assessing the environmental footprint of this widely used herbicide and developing strategies to minimize its ecological impact while maintaining effective weed control.
This compound is a weak acid (pKa ≈ 3.12) with a molecular weight of 339.3 g/mol. Its chemical structure features both benzoyl and cyclohexanedione moieties, which contribute to its environmental behavior and reactivity. The compound exists primarily in its molecular form in acidic conditions but dissociates to an anionic species as environmental pH increases. This pH-dependent speciation profoundly influences its sorption characteristics and mobility in soil environments.
Vapor Pressure: this compound exhibits low volatility, with reported vapor pressures ranging from 5.7 × 10⁻⁶ Pa to 4.12 × 10⁻⁸ Pa at 298 K, depending on measurement methodology [1]. This low volatility suggests limited potential for atmospheric transport via volatilization, though particle-mediated transport may still occur.
Water Solubility: this compound has high aqueous solubility (>150 mg/L at 20°C), which contributes to its potential for mobility in soil environments and leaching to groundwater systems.
Soil Sorption: The soil adsorption coefficient (Kd) for this compound ranges from 0.13 to 5.0 L/kg across different soil types [2], indicating moderate to high mobility in many agricultural soils, particularly those with neutral to alkaline pH conditions.
This compound undergoes transformation in the environment through multiple pathways, with the predominant mechanisms varying based on environmental conditions. The interplay between these pathways determines the overall persistence and transformation products of this compound in different ecosystems.
Microbial degradation represents a primary route for this compound dissipation in soil environments. Several bacterial species, particularly from the Bacillus genus, have been identified as capable of utilizing this compound as a carbon and energy source [3]. The microbial degradation pathway involves:
The rate of microbial degradation is highly dependent on soil microbiological activity, with degradation half-lives in plant-available water reported to be less than 3 days under optimal conditions [5]. This rapid degradation in the aqueous phase becomes rate-limited by sorption processes as available molecules are depleted from soil pore water.
Photodegradation represents a significant abiotic degradation pathway for this compound, particularly in surface waters and shallow soil layers. Under simulated solar irradiation:
Chemical oxidation via advanced oxidation processes has been demonstrated as effective for this compound degradation in water treatment contexts. The Fenton process (H₂O₂/Fe²⁺) at pH 3.5 achieves complete disappearance of this compound and up to 95% removal of total organic carbon [7]. The hydroxyl radical rate constant for this compound is 8.8(±0.2) × 10⁹ M⁻¹ s⁻¹, indicating high reactivity with these oxidative species.
Figure 1: Primary degradation pathways of this compound in environmental matrices showing biotic and abiotic transformation routes to mineralization products
The dissipation rate of this compound in environmental matrices is influenced by a complex interplay of physicochemical and biological factors. Understanding these relationships is crucial for predicting environmental behavior and managing potential residue issues.
Table 1: Effects of environmental factors on this compound degradation based on controlled laboratory studies
| Factor | Effect on Degradation Rate | Magnitude of Impact | Experimental Conditions | Reference |
|---|---|---|---|---|
| Temperature | Increases with temperature | DT₅₀ reduced by 40-60% with 10°C increase | 15-35°C in typical northern China soils | [3] |
| Soil Moisture | Increases with moisture content | Optimal at 60-80% water holding capacity | Laboratory incubations with controlled moisture | [3] |
| Soil pH | Increases with higher pH | 3x faster at pH 7.5 vs pH 4.5 | 15 soils with pH range 4.4-7.5 | [2] |
| Organic Matter | Decreases with higher organic content | Inverse correlation with Kd and degradation rate | Soils with 0.6-3.35% OC | [3] [2] |
| Initial Concentration | Decreases with higher concentration | Inverse relationship with dissipation rate | 0.1-5.0 mg/kg in soil | [3] [8] |
| Biogas Slurry | Increases with amendment | Enhanced microbial activity | Field-relevant application rates | [3] |
| Soil Type | Varies with texture and composition | Different rates in three typical soils | Comparison of northern China soils | [3] |
The degradation of this compound follows first-order kinetics in most environmental conditions, with half-lives (DT₅₀) ranging from 3.2 to 32 days depending on specific environmental factors [2] [9]. The interplay between sorption and degradation means that these processes must be considered together in environmental fate assessments, as sorption can limit bioavailability for microbial degradation while simultaneously protecting the compound from chemical hydrolysis.
Table 2: this compound adsorption (Kd) and degradation half-lives in different soil types
| Soil Type | pH Range | Organic Carbon (%) | Kd (L/kg) | DT₅₀ (days) | Reference |
|---|---|---|---|---|---|
| Clay Loam | 4.4-7.5 | 1.2-2.8 | 0.8-3.5 | 5-28 | [2] |
| Sandy Loam | 5.2-6.8 | 0.6-1.8 | 0.1-1.2 | 4-18 | [2] [5] |
| Silt Loam | 5.8-7.2 | 1.5-3.4 | 1.2-5.0 | 7-32 | [2] |
| Alkaline Soil | 7.5-8.2 | 0.8-1.5 | 0.1-0.7 | 3-9 | [9] |
| Acidic Soil | 4.5-5.5 | 1.2-2.2 | 1.5-3.5 | 5-15 | [9] |
The primary driver of this compound adsorption is soil pH, with Kd values decreasing significantly as pH increases [2]. This relationship stems from the compound's weak acid properties, with the anionic form predominating at higher pH values, resulting in reduced sorption to predominantly negatively charged soil colloids. Organic carbon content plays a secondary but still significant role in this compound adsorption, particularly in soils with pH values near the compound's pKa.
Accurate quantification of this compound and its transformation products in environmental matrices requires sophisticated analytical approaches. Several well-established methods provide reliable detection and quantification across different sample types.
Soil and Plant Samples: The modified QuEChERS method is widely employed for this compound extraction. This involves:
Water Samples: Liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE) using C18 cartridges provides effective preconcentration for aqueous samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
Amperometric Biosensing:
Laboratory Incubation Approach:
Microbial Degradation Studies:
This compound application can induce measurable changes in soil microbial communities and enzymatic activities, though these effects are typically concentration-dependent and transient in nature.
Short-term exposure (20 days) to this compound at concentrations of 1.0 and 5.0 mg/kg significantly reduces abundance of bacteria, fungi, and actinomycetes [8]. At lower concentrations (0.1 mg/kg), only fungal populations show consistent reduction, suggesting variable sensitivity across microbial groups. Terminal restriction fragment length polymorphism (T-RFLP) analysis reveals that this compound exposure modifies microbial community structure and slightly reduces diversity across all experimental doses [8].
The abundance of ammonia-oxidizing archaea (AOA) and bacteria (AOB), as measured by amoA gene copies, is markedly reduced under short-term this compound exposure at concentrations ≥1.0 mg/kg [8]. This suggests potential impacts on nitrification processes in agricultural soils, though the functional significance and duration of these effects require further investigation under field conditions.
The transient nature of many enzymatic responses suggests that soil microbial communities possess functional resilience to this compound exposure at field application rates, though higher concentrations may induce more persistent changes.
This compound degradation in the environment occurs through interconnected biotic and abiotic pathways, with microbial metabolism representing the dominant dissipation mechanism in most agricultural soils. The compound's environmental fate is profoundly influenced by soil pH, which affects both sorption behavior and degradation rate, with higher pH generally resulting in faster dissipation. Other critical factors include temperature, moisture, organic matter content, and the presence of adapted microbial communities.
The development of sensitive analytical methods, particularly LC-MS/MS protocols with detection limits below 0.001 mg/kg, has enabled precise tracking of this compound and its transformation products in environmental matrices. These tools reveal that while this compound can persist for several weeks in certain soil conditions, it typically shows moderate persistence with half-lives generally less than one month in agricultural environments.
Current research gaps that merit further investigation include:
1. Principle This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive determination of mesotrione and its metabolites, MNBA (4-methylsulfonyl-2-nitrobenzoic acid) and AMBA (2-amino-4-methylsulfonylbenzoic acid) [1] [2]. Samples are extracted using efficient techniques like QuEChERS or solid-phase extraction (SPE), purified to remove matrix interferences, and analyzed via UHPLC-MS/MS in multiple reaction monitoring (MRM) mode for accurate quantification at trace levels [1] [3] [4].
2. Scope and Applications The protocol is validated for the analysis of This compound, MNBA, and AMBA in a variety of matrices:
3. Instruments and Reagents
Proper sample preparation is critical for accurate results. The following table summarizes two effective extraction and cleanup methods.
| Method | Procedure Summary | Applicable Matrices | Key Advantages |
|---|
| Modified QuEChERS [1] | 1. Extract with acetonitrile. 2. Partition using MgSO₄ & NaCl. 3. Clean up via dispersive-SPE (d-SPE) with PSA. | Rice plants, grains, soil, water, hulls | Quick, easy, effective, reduces solvent use, high throughput [5] | | Solid-Phase Extraction (SPE) [4] [2] | 1. Extract with ethyl acetate or 0.1% ammonia/acetonitrile. 2. Load onto SPE column (C18 or PAX). 3. Elute with methanol or acidified methanol. | Soil, water, rice plants, brown rice | Excellent cleanup for complex matrices, reduces ion suppression in MS [4] |
Chromatographic Conditions
Mass Spectrometric Conditions
The following diagram illustrates the complete analytical workflow from sample collection to final residue determination:
Figure 1. Overall workflow for this compound residue analysis.
Method validation confirms that the procedure is reliable and fit for its purpose. Key performance parameters are summarized below.
| Validation Parameter | Results for this compound | Results for Metabolites (MNBA, AMBA) |
|---|---|---|
| Linearity Range | 0.001 - 2.0 mg/L [4] | Up to 0.05 mg/L [1] |
| Limit of Detection (LOD) | 0.1 μg/kg (Soil) [2], 0.005 ng [4] | 0.2 - 0.3 μg/kg (Soil) [2] |
| Limit of Quantification (LOQ) | 0.01 mg/kg (Rice) [3] [4], 0.3 μg/kg (Soil) [2] | 0.6 - 1.0 μg/kg (Soil) [2] |
| Average Recovery | 75% - 103% (across matrices) [4] | 69% - 108% (across matrices) [1] |
| Precision (RSD) | < 8.2% [4] | < 12.9% [2] |
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Recovery | Incomplete extraction or degradation | Check extraction solvent pH; use 0.1% ammonia for better metabolite recovery [2]. |
| Poor Chromatographic Peaks | Column contamination or mobile phase issue | Flush column; prepare fresh mobile phase with high-purity solvents and additives. |
| High Background Noise | Inadequate sample cleanup | Optimize SPE cleanup protocol; increase washing steps [4]. |
| Signal Suppression | Strong matrix effects | Dilute the sample extract; use a more selective cleanup sorbent (e.g., PSA) [6]. |
This detailed protocol provides a robust framework for accurate this compound residue analysis. For comprehensive laboratory work, always include a full validation study and run quality control samples with each batch.
This compound (CAS 104206-82-8) is a selective triketone herbicide widely used in corn cultivation for controlling broadleaf weeds and grasses through inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [1] The environmental monitoring of this compound requires robust analytical methods capable of detecting not only the parent compound but also its primary metabolites, 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl-benzoic acid (AMBA). [2] [3] These metabolites exhibit different environmental behaviors and toxicological profiles, with AMBA demonstrating higher toxicity than the parent compound in some assessments. [4]
The analysis of this compound in environmental matrices presents several challenges, including the complexity of soil and water samples, the need for low detection limits to meet regulatory requirements, and the variability of degradation pathways across different environmental conditions. [5] [4] This document provides comprehensive application notes and detailed protocols for the extraction, cleanup, and analysis of this compound and its metabolites from soil and water samples, incorporating both established and novel methodological approaches validated across multiple studies.
This compound (2-(4-methylsulfonyl-2-nitrobenzoyl)-1,3-cyclohexanedione) is a weak acid with pKa values that influence its environmental fate and extraction efficiency. The compound exists in molecular form at low pH and transitions to an anionic form at neutral or alkaline pH, with the anionic form demonstrating greater resistance to hydrolysis and photolysis processes. [4] The soil sorption behavior of this compound is time-dependent, requiring approximately 14 days to reach equilibrium, with sorption partition coefficients ranging from 0.26 to 3.53 L kg⁻¹ depending on soil organic carbon content and pH. [5]
The dissipation of this compound in environmental matrices occurs through multiple pathways. In the plant-available water phase, degradation is rapid with half-degradation time (DT₅₀) <3 days, primarily attributed to microbial metabolism. However, in the total soil-water system, the dissipation half-life can extend to <26 days due to rate-limited sorption processes. [5] Understanding these interrelated processes is essential for developing effective extraction strategies that account for the dynamic distribution of this compound and its metabolites between soil particles and aqueous phases.
The analysis of this compound in environmental samples presents several specific challenges that must be addressed methodologically:
Water samples represent one of the primary matrices for monitoring this compound environmental dispersion due to the potential for herbicide transport to surface and groundwater. The following protocol is adapted from established methods with demonstrated efficacy across groundwater, drinking water, seawater, and river water. [2] [6]
Sample pretreatment:
Solid-phase extraction:
Extract concentration:
Table 1: Water Sample Preparation Parameters
| Parameter | Specification | Notes |
|---|---|---|
| Sample volume | 100 mL | Adjust based on expected concentration |
| Filtration | 0.45-μm glass fiber | Pre-wash filters to avoid contamination |
| SPE sorbent | Bond Elut ENV or Oasis HLB | Alternative: C18 for cleaner samples |
| Elution volume | 5 mL acetonitrile | Fractionated collection possible for metabolite separation |
| Concentration factor | 100:1 | Can be adjusted based on detection limits |
Soil extraction requires consideration of the strong sorption of this compound to soil organic matter and the need to simultaneously extract both parent compound and metabolites. The following protocol has been validated for soils with varying physicochemical properties. [2] [4]
Sample preparation:
Primary extract processing:
Advanced cleanup (for complex matrices):
Table 2: Soil Sample Preparation Parameters
| Parameter | Specification | Notes |
|---|---|---|
| Soil mass | 10 g | Representative subsampling critical |
| Extraction solvent | Acetonitrile/water (80:20) | Alternative: ammonium hydroxide for alkaline extraction |
| Extraction method | Shaking + sonication | Alternative: accelerated solvent extraction possible |
| Extraction cycles | 2 | Third extraction typically shows <5% additional yield |
| Cleanup method | RPHPLC with fraction collection | Required for fluorescence detection |
The conversion of this compound and MNBA to AMBA enables highly sensitive detection using fluorescence. This approach provides the low detection limits required for environmental monitoring while maintaining excellent selectivity against matrix interferences. [2]
For methods requiring conversion to AMBA:
This compound conversion:
MNBA conversion:
UPLC-MS/MS provides direct detection of this compound and metabolites without requiring chemical conversion, streamlining the analytical workflow while maintaining excellent sensitivity. [3]
The following workflow diagram illustrates the complete analytical procedure for this compound extraction and analysis from environmental samples:
Diagram 1: Comprehensive Workflow for this compound Analysis in Environmental Samples
Comprehensive method validation is essential to ensure reliable quantification of this compound and its metabolites across different environmental matrices. The following table summarizes typical performance characteristics for established methods:
Table 3: Method Validation Parameters for this compound Analysis
| Parameter | Water Samples | Soil Samples | Notes |
|---|---|---|---|
| Linearity range | 0.1-100 μg/L | 0.005-1.0 mg/kg | R² > 0.995 typically achieved |
| Recovery (%) | 78-97% [6] | 79-96% [2] | Varies by metabolite and matrix |
| Precision (RSD%) | Intra-day: 2.0-14.4% [3] | Intra-day: 2.0-14.4% [3] | Improves with internal standardization |
| LOQ | 0.10 μg/L [2] | 0.005 mg/kg [2] | Method dependent |
| LOD | 0.04-0.61 μg/L [6] | 0.02-0.88 μg/g [6] | Matrix dependent |
Understanding the environmental fate of this compound provides critical context for analytical method development and sampling strategies. This compound degradation occurs through multiple pathways, with photodegradation representing the primary route in soils and sediments. [4] The microbial degradation of this compound in the plant-available water phase is rapid, with half-lives under 3 days, while the overall dissipation in soil-water systems is slower (half-lives up to 26 days) due to rate-limited sorption processes. [5]
The stability of degradation products presents particular analytical challenges, as metabolites may persist longer than the parent compound. Research has demonstrated that triketone degradation products frequently exhibit higher environmental stability compared to parent herbicides, necessitating monitoring programs that include these transformation products. [4] The following diagram illustrates the major degradation pathways and their analytical implications:
Diagram 2: Major Degradation Pathways of this compound and Analytical Implications
The soil properties significantly influence this compound persistence and extraction efficiency. In alkaline soils, this compound and its metabolites demonstrate higher stability compared to acidic conditions. [4] The organic carbon content also affects sorption behavior, though its influence appears less definitive than pH in some studies. These factors must be considered when designing extraction protocols, as recovery rates may vary substantially across different soil types.
When adapting these methods to new laboratory environments or sample types:
The accurate monitoring of this compound and its metabolites in environmental samples requires carefully optimized extraction protocols and highly sensitive analytical techniques. The methods presented here provide comprehensive approaches for quantifying these compounds at environmentally relevant concentrations in diverse soil and water matrices. As regulatory scrutiny of pesticide residues intensifies and our understanding of metabolite toxicity evolves, these robust analytical protocols will support ongoing environmental monitoring efforts and contribute to sustainable herbicide management practices.
Future method development will likely focus on high-throughput approaches, reduced solvent consumption, and expanded metabolite coverage to address the complete degradation pathway of this compound in the environment.
The table below outlines the key parameters for a reverse-phase HPLC method capable of separating and quantifying mesotrione, S-metolachlor, and benoxacor in a single injection [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Shimadzu BDS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water = 80:20 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 230 nm |
| Injection Volume | Not Specified |
| Retention Times | This compound: ~3.8 min; S-Metolachlor: ~5.0 min; Benoxacor: ~6.4 min |
| Sample Solvent | Acetonitrile |
To ensure the method is reliable for its intended use, it must be validated. The following protocol is based on ICH guidelines and the parameters reported for this method [1] [2].
| Validation Parameter | Experimental Protocol & Acceptance Criteria |
|---|
| Specificity | Procedure: Inject individual standard solutions and the mixed sample. Analyze a blank (solvent) and a placebo if available. Acceptance Criteria: No interference at the retention times of the three analytes. Baseline resolution between peaks [1] [2]. | | Linearity | Procedure: Prepare and analyze standard solutions at a minimum of 5 concentration levels across the range (e.g., 0.1-90 mg/L). Plot peak area vs. concentration. Acceptance Criteria: Correlation coefficient (R²) ≥ 0.99 [1] [2]. | | Accuracy (Recovery) | Procedure: Perform a spike recovery study. Add known amounts of standards to the matrix (e.g., placebo or pre-analyzed sample) at multiple levels (e.g., 80%, 100%, 120% of target). Acceptance Criteria: Average recovery between 98-102% or as per predefined limits (e.g., over 99% as reported) [1] [2]. | | Precision | Procedure: • Repeatability: Inject multiple preparations (n=6) of a single homogeneous sample by one analyst in one day. • Intermediate Precision: Repeat the test on a different day, with a different analyst and/or different instrument. Acceptance Criteria: Relative Standard Deviation (%RSD) of peak areas or retention times ≤ 1.0-2.0% [1] [2]. |
The experimental workflow for the entire process, from sample preparation to data analysis, can be visualized as follows:
For methods used in regulatory submissions, adherence to established guidelines is critical.
Chemical Name: 2-[4-(Methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione [1] Herbicide Group: WSSA Group 27, HRAC Group F2 [2]. It is a triketone herbicide inspired by the natural compound leptospermone [1]. Primary Mechanism: this compound is a systemic herbicide that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [1] [2]. This disruption prevents the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid production. The subsequent degradation of chlorophyll leads to bleaching of plant tissues and eventual plant death [1].
The following diagram illustrates this mechanism of action and the resulting plant response.
Application rates for this compound vary significantly depending on the target crop, weed spectrum, and application timing. The following tables summarize standard use rates.
Table 1: this compound Use in Turfgrass Systems [3] This table provides guidelines for using this compound on established, labeled turfgrass species. Rates are fluid ounces per acre (fl. oz./A) in at least 30 gallons of water.
| Turfgrass Species | Post-Emergence Rate (fl. oz./A) | Pre-Emergence Rate (fl. oz./A) | New Lawns (fl. oz./A) |
|---|---|---|---|
| Kentucky Bluegrass | 5 - 8 | 4 - 8 | 5 - 8 |
| Tall Fescue | 5 - 8 | 4 - 8 | 5 - 8 |
| Perennial Ryegrass | 5 - 8 | 4 - 5 | 5 - 8 |
| Fine Fescue | 5 | 4 - 5 | 5 |
| Centipedegrass | 5 - 8 | 4 - 8 | 5 - 8 |
| St. Augustinegrass | 4 | 4 | 4 |
| Buffalograss | 5 - 8 | 4 - 8 | 5 - 8 |
Key Turf Protocol:
Table 2: this compound in Field and Sweet Corn Rates for corn are often presented as active ingredient per hectare (g ae ha⁻¹) or as part of a formulated product.
| Context / Product | Formulation / Mix | Typical Application Rate | Notes |
|---|---|---|---|
| Standard Use [1] | This compound | 75 - 150 g ae ha⁻¹ | Standard range for broad-spectrum control in corn. |
| New 2025 Premix [4] | Storen (S-metolachlor, this compound, pyroxasulfone, bicyclopyrone) | 2.1 - 2.4 quarts/A | For field and seed corn. Applied PRE or POST up to V8 stage. |
| Tolerance Study [5] | Florpyrauxifen-benzyl + this compound | Varies with mix | Research shows potential for synergistic effects; corn injury was observed. |
Important Corn Protocol:
Protocol 1: Evaluating Post-Emergent Herbicide Efficacy on Turf Weeds This protocol is adapted from standard turf research practices [6] [3].
Protocol 2: Assessing Crop Tolerance and Synergy in Herbicide Mixtures This protocol is based on recent research into this compound mixtures in corn [5].
Optimal application timing for mesotrione is highly dependent on the target weed species and its growth stage. The table below summarizes effective application parameters for key weeds.
Table 1: Post-emergence this compound Application Guide for Key Weeds
| Weed Species | Efficacy & Key Considerations | Optimal Growth Stage for Application | Effective Herbicide Options & Mixtures |
|---|---|---|---|
| Crabgrass (Digitaria spp.) | Control can fail if applied before seed germination ceases; new cohorts can emerge post-application [1]. | Applications after July 1 (Central Ohio) provide more lasting control; stage flexibility varies by herbicide [1]. | Fenoxaprop, Quinclorac, this compound, Topramezone [1]. |
| Goosegrass | Effectively controlled with specific herbicides; quinclorac is not effective [1]. | - | Fenoxaprop, Topramezone [1]. |
| Barnyardgrass | Effectively controlled with specific herbicides [1]. | - | Fenoxaprop, Topramezone [1]. |
| Field Paspalum | Selective post-emergence control is possible; no pre-emergence options available [1]. | - | Topramezone (1-2 applications) [1]. |
| Nimblewill & Bermudagrass | Best control typically requires non-selective herbicides; selective control with this compound/topramezone is possible but may be inconsistent [1]. | - | Repeat applications of this compound or Topramezone (for selective control) [1]. |
| Common Cocklebur (Xanthium strumarium) | High level of control (79-98%) achieved [2]. | Early Post-Emergence (EPOST) timing [2]. | This compound; enhanced by mixture with Atrazine [2]. |
| Ivyleaf Morningglory | Control enhanced by later application timings and tank mixtures [2]. | Mid-Post-Emergence (MPOST) to Late Post-Emergence (LPOST) [2]. | This compound; enhanced by mixture with Atrazine [2]. |
| Yellow Nutsedge | Control can be inconsistent; improved with higher rates and mixtures [2]. | - | This compound at higher rates (140 g/ha); enhanced by mixture with Atrazine [2]. |
| Redroot Pigweed (Amaranthus retroflexus) | Effective control at reduced doses [3]. | - | ED90: 72 g/ha [3]. |
| Common Lambsquarters (Chenopodium album) | Effective control at reduced doses [3]. | - | ED90: 79 g/ha [3]. |
| Velvetleaf (Abutilon theophrasti) | Requires a higher dose for effective control [3]. | - | ED90: 121 g/ha [3]. |
This protocol is adapted from research to establish the minimum dose required for satisfactory efficacy (MDRE) against specific weed species [3].
This protocol is designed to test the efficacy of this compound combinations against late-stage or resistant weeds, such as Palmer amaranth [1] [4].
This compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key catalyst in the tyrosine degradation pathway [4] [5]. This inhibition blocks the production of homogentisic acid (HGA), a vital precursor for plastoquinone and tocopherol biosynthesis [4]. Plastoquinone is essential for carotenoid production, which protect chlorophyll from photo-destruction. Its depletion leads to chlorophyll degradation, causing the characteristic bleaching of leaf tissue and eventual plant death [5].
Resistance in weeds like Palmer amaranth and waterhemp is primarily metabolic, classified as non-target-site resistance (NTSR) [4]. Resistant weeds rapidly detoxify this compound via cytochrome P450 monooxygenases (P450s) that catalyze Phase I ring hydroxylation, producing non-phytotoxic metabolites like 4-hydroxy-mesotrione (4-OH-mesotrione) and 5-OH-mesotrione [4]. These are further processed in Phase II by conjugation (e.g., with sugars) and Phase III by compartmentation into vacuoles or cell walls [4].
The following diagram illustrates the mechanism of action and resistance pathway.
Mesotrione (2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione) is a triketone herbicide that selectively controls broadleaf weeds in maize (corn) cropping systems. As a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, this compound disrupts the tyrosine catabolic pathway by competitively inhibiting the HPPD enzyme, which catalyzes the transformation of 4-hydroxyphenylpyruvate to homogentisic acid (HGA). In plants, HGA serves as an essential intermediate in the biosynthesis of tocopherols and plastoquinones, which are crucial compounds for photosynthetic functionality. The inhibition of HPPD results in bleaching and necrosis of meristematic tissues, eventually leading to plant death in sensitive species [1].
The selectivity of this compound between maize and troublesome weed species represents a fascinating case study in plant biochemistry and herbicide metabolism. This compound derives its structural characteristics from leptospermone, a natural phytotoxin, and features a 2-benzoylethen-1-ol substructure with ortho-substituents on the aryl ring that are essential for herbicidal activity [1]. This application note provides comprehensive protocols for studying this compound metabolism and detailed background information to help researchers understand the biochemical basis for selective action in crops versus weeds.
Table 1: Key Properties of this compound
| Property | Specification |
|---|---|
| Chemical Class | Triketone |
| Mode of Action | HPPD Inhibition |
| Use Pattern | Post-emergence in maize |
| Field Use Rate | 105 g a.i. ha⁻¹ |
| Molecular Target | 4-hydroxyphenylpyruvate dioxygenase |
| Primary Symptom | Leaf bleaching followed by necrosis |
Maize, as a naturally tolerant species, possesses efficient metabolic machinery to detoxify this compound before it reaches phytotoxic levels within plant tissues. The maize detoxification pathway involves sequential metabolic transformations that convert the parent herbicide into non-phytotoxic compounds that can be safely compartmentalized. The primary pathway in maize initiates with Phase I hydroxylation at the C4 position of the dione ring, producing 4-hydroxy-mesotrione (4-OH-mesotrione), a metabolite with significantly reduced herbicidal activity compared to the parent compound. This initial transformation is followed by Phase II conjugation, where the hydroxylated metabolite is coupled with glucose or other endogenous compounds, further enhancing its water-solubility. Finally, Phase III compartmentation results in the sequestration of these conjugates within vacuoles or cell walls, effectively removing them from sites of action [1].
The detoxification efficiency in maize is substantially enhanced by the rapid kinetics of these metabolic reactions, with studies demonstrating near-complete metabolism of field-applied this compound within 24-48 hours after application. This rapid metabolic flux prevents the accumulation of phytotoxic concentrations at the HPPD enzyme site, thereby protecting the maize crop from injury while maintaining effective weed control against susceptible species [1].
Susceptible weed species lack the robust metabolic detoxification capabilities observed in maize, allowing this compound to persist at phytotoxic concentrations that effectively inhibit HPPD function. The absence of rapid hydroxylation and conjugation mechanisms in these species results in prolonged herbicide presence within metabolic active tissues, leading to the characteristic bleaching symptoms and eventual plant mortality. However, the evolutionary adaptation in certain resistant weed populations, particularly in Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus), has led to the emergence of metabolic resistance mechanisms that mimic the detoxification pathways found in maize [1].
Research has demonstrated that resistant Palmer amaranth populations exhibit twofold faster metabolism of this compound compared to sensitive populations, with rapid formation of not only 4-OH-mesotrione but also an additional metabolite, 5-OH-mesotrione, which is not produced in high abundance in waterhemp or naturally tolerant maize. These resistant populations can rapidly form Phase I hydroxylated metabolites and subsequent Phase II conjugates, effectively neutralizing the herbicide's phytotoxicity. The SYNR1 and SYNR2 populations of Palmer amaranth exemplify this adaptation, exhibiting 100% survival rates following this compound treatment at field rates, with significantly reduced injury (25-30%) and maintained aboveground biomass (approximately 50% of untreated controls) [1].
Table 2: Comparative this compound Metabolism in Plants
| Species/Type | Metabolite Profile | Metabolism Rate | Resistance Level |
|---|---|---|---|
| Maize | 4-OH-mesotrione, conjugates | Rapid | Natural tolerance |
| Susceptible Weeds | Parent this compound | Slow | Controlled |
| Resistant Palmer Amaranth | 4-OH-mesotrione, 5-OH-mesotrione, conjugates | 2x faster than sensitive | 100% survival |
| Resistant Waterhemp | 4-OH-mesotrione, conjugates | Rapid | Multiple resistance |
The following diagram illustrates the comparative metabolic pathways of this compound in maize and resistant weeds:
Objective: To evaluate and quantify resistance levels in weed populations following this compound application through survivorship, foliar injury assessment, and biomass measurement.
Materials and Reagents:
Procedure:
Data Analysis: Calculate percentage survival, mean injury ratings, and biomass reduction compared to untreated controls. Populations with >10% survival are considered resistant, while those completely controlled are classified as sensitive [1].
Objective: To investigate this compound metabolism rates and identify metabolites in plant tissues using radiolabeled techniques.
Materials and Reagents:
Procedure:
Objective: To detect, identify, and characterize this compound metabolites including Phase I oxidation products and Phase II conjugates using liquid chromatography-mass spectrometry.
Materials and Reagents:
Procedure:
Interpretation of this compound metabolism studies requires comprehensive analysis of both quantitative and qualitative metabolic profiles. The metabolism rate is a critical parameter, calculated as the half-life (DT₅₀) of parent this compound in plant tissues. Resistant populations typically exhibit DT₅₀ values <24 hours, while sensitive populations show DT₅₀ >48 hours. The qualitative metabolite profile provides additional discrimination, with resistant Palmer amaranth populations producing both 4-OH-mesotrione and 5-OH-mesotrione, whereas maize primarily produces 4-OH-mesotrione. The presence of Phase II conjugates indicates advanced detoxification capability, often associated with higher resistance levels [1].
Statistical analysis should include dose-response relationships to determine resistance indices (RI₅₀), calculated as the ratio of this compound rates required to reduce plant growth by 50% in resistant versus sensitive populations. Populations with RI₅₀ >3 are considered to have significant metabolic resistance. Additionally, correlation analysis between metabolite accumulation patterns and resistance levels can identify the most diagnostically significant metabolites for monitoring resistance evolution in field populations [1].
The emergence of metabolic resistance to HPPD-inhibiting herbicides in weed populations represents a significant challenge for sustainable crop production. Understanding the biochemical mechanisms underlying this resistance informs the development of effective anti-resistance strategies. Research has demonstrated that resistant weed populations often exhibit cross-resistance to other herbicide sites-of-action due to the broad substrate specificity of detoxification enzymes like cytochrome P450 monooxygenases. This necessitates implementing diversified weed management programs that combine chemical and non-chemical control tactics [1].
From a chemical perspective, herbicide mixtures with different sites of action can effectively manage metabolically resistant populations. Studies have shown that this compound combinations with atrazine, nicosulfuron, and rimsulfuron provide improved control of resistant weeds, with common ragweed control improving by at least 38 percentage points when atrazine is added to this compound [2]. Additionally, the identification of specific metabolites associated with resistance enables the development of diagnostic markers for early detection of resistance in field populations, allowing for proactive management before resistance becomes widespread.
The following Graphviz DOT code generates the this compound detoxification pathway diagram shown in this application note. Researchers can modify this code to create customized visualizations for educational presentations or research publications.
1. Chemistry and Mode of Action this compound is a triketone herbicide belonging to the Group 27 (HPPD inhibitors) classification by the Herbicide Resistance Action Committee (HRAC) [1] [2]. Its primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [2] [3]. This disruption halts the biosynthesis of carotenoids in susceptible plants, leading to the loss of chlorophyll protection from sunlight. The resulting symptoms include bleaching (whitening) of leaf tissue, followed by necrosis and plant death [1] [2]. It is absorbed by both leaves and roots, making it effective for both pre- and post-emergence applications [2].
2. Registered Uses and Novel Developments
Corn (Zea mays): this compound is a cornerstone for selective weed control in field corn, seed corn, and sweet corn [3]. It controls a broad spectrum of broadleaf weeds and some grasses, including key species like waterhemp, Palmer amaranth, common lambsquarters, velvetleaf, and pigweed [1] [4].
Soybean (Glycine max): A significant development is the anticipated release of Vyconic Soybeans by Bayer. This is the industry's first trait package offering tolerance to five herbicides: glyphosate, glufosinate, dicamba, 2,4-D, and This compound [1]. This will provide a new generation of weed control flexibility in soybeans, allowing the use of this compound's unique site of action. This use is pending final EPA label approval [1].
Rice (Oryza sativa): this compound is not a standard herbicide in rice production. A new product, Keenali (containing tetflupyrolimet, Group 28), is under EPA review for rice, but it introduces a completely new site of action and does not contain this compound [5].
Table 1: Standard Application Rates and Spectrums for Field Corn Rates can vary based on soil type, organic matter, and target weeds. Always consult the product label.
| Application Timing | Target Weeds | Typical Rate (g a.i./ha) | Key Research Findings |
|---|---|---|---|
| Pre-emergence (PRE) | Broadleaf weeds & some grasses [4] | 160 - 240 [4] | Ineffective alone on giant foxtail and some broadleaves; requires tank mixtures for broad-spectrum control [4]. |
| Post-emergence (POST) | Broadleaf weeds [6] | 105 - 210 [6] | Provides good broadleaf control; mixing with acetochlor or atrazine improves grass and broadleaf control [4] [7]. |
Table 2: Novel Herbicide Mixtures for the 2025 Growing Season These new formulations highlight the trend of combining multiple sites of action for resistance management [5].
| Product Name | Crops | Active Ingredients (HRAC Group) | Application Timing |
|---|---|---|---|
| Resicore REV | Field Corn | Acetochlor (15), This compound (27), Clopyralid (4) | Preplant, PRE, POST (up to 24-inch corn) |
| Storen | Field & Seed Corn | S-metolachlor (15), This compound (27), Pyroxasulfone (15), Bicyclopyrone (27) | PRE, POST (up to V8 stage) |
For researchers designing experiments on this compound, here are methodologies derived from published studies.
1. Protocol for Evaluating Pre-mix Herbicide Efficacy in Corn
This protocol is based on the structure of studies evaluating products like Resicore REV and Storen [5].
2. Protocol for Soil Bioassay of this compound Carryover
This protocol is adapted from recent research on the sensitivity of rotational crops [3].
The following diagrams illustrate the core experimental workflow for a carryover study and the molecular mode of action of this compound.
Diagram 1: Workflow for a soil bioassay to evaluate this compound carryover risk to subsequent crops, based on methodologies from recent research [3].
Diagram 2: The primary mode of action of this compound, a Group 27 HPPD-inhibitor herbicide, leading to plant death [1] [2] [3].
The combination of mesotrione and atrazine is grounded in their complementary modes of action (MOA), which target different biochemical pathways within susceptible plants [1] [2].
When combined, these herbicides often produce a synergistic effect, where the combined activity is greater than the sum of their individual effects. Research indicates this synergy is particularly effective against key broadleaf weeds like velvetleaf and ivyleaf morningglory [3].
The following workflow outlines the key stages for establishing a this compound and atrazine tank mix protocol, from target selection to application.
The tables below summarize key experimental data from greenhouse studies on weed response to this compound and atrazine combinations [3].
Table 1: Weed Species Sensitivity to Single Herbicide Applications
| Weed Species | Sensitivity to this compound | Sensitivity to Atrazine |
|---|---|---|
| Velvetleaf | High | Low |
| Common Cocklebur | Medium | Medium |
| Ivyleaf Morningglory | Low | High |
Table 2: Nature of Herbicide Interaction in Combinations
| Weed Species | Observed Interaction | Notes |
|---|---|---|
| Velvetleaf | Additive | Consistent effect across rate combinations. |
| Ivyleaf Morningglory | Additive | Consistent effect across rate combinations. |
| Common Cocklebur | Synergistic | Observed for several specific rate combinations. |
The this compound-atrazine combination remains a powerful tool due to its proven synergy and broad-spectrum control. Future research should focus on:
Research has identified a primary mechanism: non-target-site resistance (NTSR) mediated by enhanced herbicide metabolism.
Table 1: Documented Mechanisms of this compound Resistance in Waterhemp
| Resistant Population | Primary Resistance Mechanism | Target-Site Mutations in HPPD Gene? | Gene Over-expression/Duplication? | Key Evidence |
|---|---|---|---|---|
| NEB (Nebraska, USA) | Non-Target-Site: Enhanced metabolism (P450-mediated) [1] [2] [4] | No [1] [2] | No [1] [2] | Higher levels of 4-hydroxythis compound metabolite; no differences in herbicide uptake [1] [2] |
| MCR (Illinois, USA) | Non-Target-Site: Enhanced metabolism [6] | Not Reported | Not Reported | Segregation patterns in genetic crosses indicate a complex, multigenic inheritance [6] |
Understanding the inheritance pattern is crucial for predicting how resistance will spread in a population.
The following diagram illustrates the experimental workflow for characterizing resistance inheritance and mechanism:
A combination of molecular and biochemical techniques is required to rule out different mechanisms.
1. Ruling Out Target-Site Resistance (TSR)
2. Confirming Non-Target-Site Resistance (NTSR)
Managing existing NTSR is challenging, so strategies must focus on reducing selection pressure and seed bank replenishment.
The following chart summarizes this integrated management strategy:
Q1: What is the primary genetic mechanism of mesotrione resistance in weeds like waterhemp? this compound resistance is primarily a non-target-site resistance (NTSR) mechanism. It is conferred by enhanced herbicide metabolism via cytochrome P450 (CYP) enzymes, which rapidly detoxify the herbicide before it can reach and inhibit its target site, the HPPD enzyme [1] [2] [3]. This is a polygenic trait, controlled by multiple genes [1] [4].
Q2: How is this compound resistance inherited in Amaranthus tuberculatus (waterhemp)? Research on a resistant Nebraska population shows that inheritance is nuclear (not maternal) and does not follow a single-gene model [1] [4]. The mode of inheritance can vary from incomplete recessive to incomplete dominance, depending on the specific genetic cross [1]. Segregation patterns in F₂ and backcross populations indicate that multiple genes are involved [1] [4].
Q3: How does the inheritance of metabolism-based this compound resistance differ from other types of herbicide resistance? There is a key difference between the inheritance of NTSR (like this compound metabolism) and target-site resistance (TSR). The table below contrasts these two types of resistance using the example of atrazine and this compound resistance within the same waterhemp population (MCR) from Illinois [5].
| Herbicide | Mechanism of Resistance | Type of Mechanism | Inheritance Pattern | Key Evidence |
|---|---|---|---|---|
| Atrazine | Enhanced metabolism (Glutathione S-transferase) [2] | Non-Target-Site (NTSR) | Single Major Gene (Monogenic) [5] | F₂ and backcross populations segregated into discrete resistant and susceptible classes [5]. |
| This compound | Enhanced metabolism (Cytochrome P450) [2] | Non-Target-Site (NTSR) | Multiple Genes (Polygenic) [5] | Continuous distribution of phenotypes in F₂ and backcross populations; survival highly dependent on herbicide dose [5]. |
Q4: Can this compound resistance spread via pollen? Yes. Because the resistance trait is controlled by nuclear genes, it can be transferred through pollen, facilitating the spread of resistance alleles between populations [1] [4].
This section provides a methodological framework for conducting inheritance studies on this compound resistance.
This protocol is adapted from methods used in recent studies [1] [4].
Workflow Overview:
Detailed Steps:
This protocol outlines how to phenotype the generated populations to understand the inheritance pattern [1] [6].
Workflow Overview:
Detailed Steps:
The primary strategy for conferring mesotrione tolerance in crops involves engineering the triketone dioxygenase (TDO) enzyme, which originates from rice, for enhanced thermostability. The wild-type TDO has a low melting point (Tm of ~39.5°C), making it susceptible to denaturation under elevated field temperatures [1] [2]. The optimization was conducted over two rounds to first improve heat stability and then recover the catalytic efficiency that was initially lost [2].
The table below summarizes the key biophysical and kinetic parameters of the wild-type and engineered TDO variants, which are crucial for evaluating the success of the protein engineering effort.
| Parameter | Wild-Type TDO | Best Round 1 Variant | Optimized Final Variants |
|---|---|---|---|
| Melting Point (Tm) | ~39.5°C | Increased (specific value not stated) | Improved in vitro thermostability [1] |
| Catalytic Constant (Kcat) | 2.7 min⁻¹ [1] | 1.2 min⁻¹ [1] | Equivalent to wild-type efficacy [1] |
| Michaelis Constant (Km) | Data not provided in sources | No significant change [1] | No significant change [1] |
| In planta Efficacy | Provides tolerance | Not applicable (focus was on stability) | Robust this compound tolerance in soybean and cotton [1] |
The engineering process followed a structured, two-round workflow. The diagram below outlines the key stages and decision points for generating and selecting improved TDO variants.
Here are the methodologies for key experiments cited in the research, which you can adapt for your own work.
This protocol is used to characterize the enzyme's activity and stability [2].
This method describes how to generate and test transgenic plants [2].
Q1: Why is enhancing the thermostability of TDO necessary, since it is a native rice enzyme? A1: Although TDO is a native protein, its low melting point (~39.5°C) is a critical limitation. Proteins begin to denature several degrees below their measured Tm. Therefore, at field temperatures that coincide with herbicide application, the wild-type TDO could lose activity, leading to a failure in this compound detoxification and crop injury. Enhancing thermostability ensures robust trait performance in high-temperature environments [2].
Q2: The initial thermostable variants showed a significant drop in Kcat. Was this trade-off resolved? A2: Yes. The initial improvement in thermostability (Round 1) did come at the cost of catalytic efficiency, with Kcat dropping from 2.7 min⁻¹ to 1.2 min⁻¹. A second round of optimization was successfully undertaken with the specific goal of recovering Kcat without losing thermal stability. The research resulted in multiple variants that combined better heat stability with this compound efficacy equal to the wild-type TDO in plant tests [1] [2].
Q3: What are the real-world applications of this research? A3: This research is the foundation for next-generation herbicide-tolerant crops. For example, Bayer's upcoming Vyconic Soybeans, which include tolerance to this compound alongside four other herbicides, represent a direct commercial application of such a trait [3]. Engineered, thermostable TDO provides farmers with a additional tool for managing resistant weeds, particularly waterhemp and Palmer amaranth [1] [3].
The following table summarizes weed species and populations where enhanced cytochrome P450 metabolism has been identified as a mechanism of this compound resistance.
| Weed Species | Resistant Population/Biotype | Key P450 Gene/Enzyme (if identified) | Evidence |
|---|---|---|---|
| Palmer amaranth (Amaranthus palmeri) | NER (Nebraska resistant) [1] | CYP72A1182 (functionally validated via heterologous expression) [1] | Gene overexpression; metabolism of tembotrione to hydroxy-tembotrione; polymorphisms in gene promoter [1] |
| Waterhemp (Amaranthus tuberculatus) | MCR (McLean County, IL) [2] | P450 activity (specific gene not identified) [2] | Enhanced metabolism (4-hydroxylation); resistance reduced by P450 inhibitors (malathion, tetcyclacis) [2] |
| Waterhemp (Amaranthus tuberculatus) | NEB (Nebraska) [3] | P450 activity (specific gene not identified) [3] | Higher levels of this compound metabolism via 4-hydroxylation; no differences in HPPD gene or uptake [3] |
| Green foxtail (Setaria viridis) | HT (Jilin Province, China) [4] | P450 activity (specific gene not identified) [4] | Tolerance reversed by P450 inhibitors (malathion, PBO); higher in vivo P450 activity after treatment [4] |
Here are detailed methodologies for key experiments cited in the literature, which you can use as troubleshooting guides.
This protocol is adapted from research on waterhemp [2] and is a direct method to confirm enhanced metabolic detoxification.
This is a critical experiment to implicate P450s in the resistance mechanism before embarking on complex molecular work [2] [4].
Once a candidate P450 gene is identified (e.g., via RNA-seq), this protocol validates its differential expression [1] [5].
The diagram below illustrates the logical workflow for diagnosing P450-mediated this compound resistance.
Q1: My P450 inhibition assay with malathion did not reverse resistance. Does this rule out P450 involvement? A: Not necessarily. Consider these points:
Q2: After identifying a candidate P450 gene via RNA-seq, what is the gold standard for proving its function? A: The most conclusive evidence comes from heterologous expression. The candidate gene is expressed in a system like yeast (Saccharomyces cerevisiae) or Arabidopsis, and the transformed organisms are tested for their ability to metabolize this compound and confer tolerance, as demonstrated for CYP72A1182 [1]. Other supporting evidence includes correlating gene expression with resistance traits in a segregating population (QTL mapping) [1].
Q3: What are the critical controls for a high-quality metabolism study? A:
The table below summarizes common issues and solutions related to TDO engineering:
| Problem / Question | Possible Cause | Suggested Solution / Explanation |
|---|---|---|
| Low thermostability causing field performance failure [1] | Low in vitro melting point (Tm ~39.5–40°C) [1]. | Engineer TDO variants for higher thermostability via rational design using Multiple Sequence Alignment (MSA) [1]. |
| Reduced catalytic efficiency (Kcat) after stabilization [1] | Mutations for stability negatively affecting enzyme's active site or dynamics. | Perform additional rounds of optimization to recover activity without losing stability [1]. |
| How to screen for improved variants? | Need to evaluate multiple parameters. | Use a tiered screen: Tm → Specific Activity → Kinetics (Kcat, Km) → In planta efficacy [1]. |
| Poor transformation efficiency in plants | Inefficient delivery of genetic construct. | Use Agrobacterium-mediated transformation of embryos (soybean) or other explants [1]. For high-throughput, employ protoplast transfection (e.g., with PEG) [2]. |
This workflow is adapted from a successful scheme used to generate TDO variants with enhanced temperature stability while maintaining catalytic efficiency [1].
Workflow Overview:
Key Steps:
For a faster, automated pipeline to screen TDO variants, you can adapt a high-throughput method using protoplasts.
Workflow Overview:
Key Steps:
The table below presents kinetic and stability data from a study engineering TDO, providing a benchmark for your results [1].
| Enzyme | Kcat (min⁻¹) | Thermostability (Tm °C) | Key Finding |
|---|---|---|---|
| Wild-Type TDO | 2.7 | ~39.5 | Baseline - low melting point [1]. |
| Initial Stabilized Variant | 1.2 | Higher than WT | Trade-off: Stability gained, catalytic efficiency lost [1]. |
| Final Optimized Variants | Equivalent to WT | Higher than WT | Goal Achieved: Recovered activity without losing stability [1]. |
Table: Comparison of this compound Analytical and Degradation Method Performance Characteristics
| Method Type | Reported Recovery Rate | Key Advantages | Optimal Use Cases |
|---|---|---|---|
| Bioelectrochemical System (BES) | 99.58% ± 0.73% degradation [1] | Exceptional degradation efficiency; enhanced electron transfer | High-concentration this compound remediation in water/soil |
| Immobilized Laccase (G-ZnO@Lac) | 73.25% degradation [2] | Improved enzyme stability & reusability; environmentally friendly | Moderate concentration degradation; situations requiring green technology |
| HPLC Analytical Method | >99% recovery [3] | High precision & accuracy; multi-residue capability | Quantitative analysis of this compound in complex matrices |
The bioelectrochemical system (BES) demonstrates superior degradation performance (99.58% removal) compared to microbial degradation alone (57.51%) or electrochemical degradation alone (11.24%) [1]. This synergistic approach combines biological and electrochemical processes for enhanced efficiency. For analytical quantification rather than degradation, the HPLC method provides excellent recovery rates exceeding 99% [3], making it ideal for precise measurement requirements.
Immobilized laccase systems address key limitations of free enzymes, including poor stability, limited reusability, and activity retention across varying environmental conditions [2]. The G-ZnO@Lac system maintains approximately 54% relative enzyme activity after 28 days of storage, compared to only 12% for free laccase, significantly enhancing operational stability for extended applications [2].
Table: Troubleshooting Common this compound Analytical Recovery Problems
| Problem | Potential Causes | Solutions | Prevention Tips |
|---|---|---|---|
| Low Recovery in HPLC Analysis | Incomplete extraction; sample matrix interference; improper mobile phase composition | Optimize extraction time/solvent; use cleanup steps (SPE); adjust acetonitrile:water ratio (80:20 recommended) [3] | Validate method for specific matrix; use internal standards; confirm detector wavelength (230 nm) |
| Poor BES Degradation Efficiency | Suboptimal applied voltage; incorrect buffer concentration; inadequate microbial communities | Adjust voltage to 0.50 V; ensure buffer concentration of 50 mM; verify microbial community composition [1] | Monitor anode/cathode potentials (-0.48V/-0.98V); maintain glucose concentration (250 mg/L) |
| Reduced Immobilized Laccase Activity | Enzyme leaching from carrier; inactivation during immobilization; suboptimal pH/temperature | Optimize immobilization procedure; use G-ZnO carrier; maintain pH 4 and 30°C operating conditions [2] | Characterize carrier material (SEM, FT-IR); monitor storage conditions; use within 28 days |
| Inconsistent this compound Degradation Rates | Variable environmental conditions; fluctuating microbial activity; inconsistent co-substrate levels | Standardize temperature (30°C), pH (4 for laccase), and co-substrate concentration (250 mg/L glucose for BES) [1] [2] | Implement continuous monitoring; pre-condition microbial communities; maintain consistent operational parameters |
The following diagram illustrates the optimized BES degradation workflow for this compound:
Optimized BES Experimental Protocol:
The following diagram illustrates the immobilized laccase preparation and degradation process:
Immobilized Laccase Experimental Protocol:
HPLC Analytical Conditions for this compound Quantification [3]:
Understanding this compound degradation pathways is essential for optimizing analytical methods and ensuring complete remediation:
The effectiveness of biological degradation systems depends heavily on proper microbial community composition:
Based on current research, the optimal approach for this compound recovery and degradation depends on the specific application:
What is this compound and how does it work? this compound is a Group 27 herbicide that inhibits the enzyme HPPD (4-Hydroxyphenylpyruvate dioxygenase) in susceptible plants [1]. This inhibition halts the production of carotenoids, which are pigments that protect chlorophyll. As a result, chlorophyll is destroyed by sunlight, a process known as photobleaching. Affected plants exhibit characteristic white, bleached leaves and eventually die because they can no longer perform photosynthesis [1] [2]. It is a systemic herbicide, absorbed by both roots and foliage, and is registered for use in corn [3].
What factors influence this compound persistence in soil? The primary route of this compound degradation in the soil is through microbial activity [1]. Several environmental and soil factors can affect this process:
For researchers designing crop rotation or bioassay experiments, the following tables consolidate quantitative and observational data on crop response to this compound soil residues.
Table 1: Crop Sensitivity Ranking to this compound Soil Residues This ranking is synthesized from controlled bioassay and field persistence studies, useful for initial screening [5].
| Sensitivity Level | Crop Species | Observed Effects in Controlled Studies |
|---|---|---|
| Very Tolerant | Maize (Corn), Italian Rye-grass | Minimal to no injury; maize is the target crop [5]. |
| Tolerant | Winter Wheat, Fibre Flax | Slight, temporary injury possible in some conditions [5]. |
| Moderately Sensitive | Black Salsify | Variable tolerance; moderate injury possible [5]. |
| Sensitive | Turnip, Witloof Chicory | Clear injury symptoms observed [5]. |
| Extremely Sensitive | Sugar Beet, Red Clover, Lettuce, Snap Bean | Severe injury and significant stand loss [5] [4]. |
Table 2: Documented Crop Injury and Yield Impact from Field Residues This data comes from field experiments measuring the effects of this compound soil residues (12 months after application to corn) on subsequent rotational crops [4].
| Crop | Site | Application Timing & Rate (Relative to 1X) | Key Effects on Crop |
|---|---|---|---|
| Snap Bean | Fremont | 12 months after 4X rate (PRE) | Yield reduced by 60% (0.18 T/ha vs. 14.24 T/ha untreated control) [4]. |
| Snap Bean | Fremont | 12 months after 4X rate (POST) | Yield reduced by 31% [4]. |
| Processing Tomato | - | 12 months after 2X-4X rate | Yield reduced to 23-33% of untreated control (85 T/ha) [4]. |
| Bell Pepper | Wooster | 12 months after 2X-4X rate | Yield reduction trend observed [4]. |
| Pickling Cucumber | Wooster | 12 months after 4X rate | Yield reduced by 18% (vs. 30 T/ha control) [4]. |
| Pickling Cucumber | Fremont | 12 months after application | Yield reduced regardless of rate or timing [4]. |
| Cabbage | Fremont | 12 months after application | Very high injury observed [4]. |
| Cabbage | Wooster | 12 months after application | No yield reduction, showing site-specific variation [4]. |
Here is a logical workflow to assess this compound carryover risk and test for soil residues, which you can adapt for your experimental designs.
Guidance for Conducting a Soil Bioassay The decision tree above outlines the overall risk assessment strategy. The core of this is the soil bioassay, for which you can use the following protocol:
This compound is a triketone herbicide that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in susceptible plants [1]. This inhibition disrupts carotenoid biosynthesis, leading to the characteristic bleaching of plant tissues as chlorophyll is destroyed, and ultimately causing plant death [1] [2]. Injury to non-target plants can occur through several pathways:
The diagram below illustrates how this compound moves through the environment and affects non-target plants.
The sensitivity to this compound residues varies significantly among plant species. The table below summarizes effect concentrations (EC) for shoot fresh weight reduction in selected leafy vegetables, based on a controlled soil bioassay [4]. The bioassay used a loam soil with 3.18% organic matter and a pH of 7.38; these soil properties can influence herbicide persistence and plant response.
| Plant Species | EC₁₀ (µg a.i./kg soil) | EC₂₀ (µg a.i./kg soil) | EC₅₀ (µg a.i./kg soil) | Relative Sensitivity |
|---|---|---|---|---|
| Spinach | 4.8 | 8.4 | 13.2 | Highest |
| Chard | 10.1 | 16.8 | 23.9 | High |
| Lettuce | 14.8 | 23.5 | 34.3 | High |
| Endive | 429.3 | 707.0 | 990.3 | Low / Tolerant |
This data suggests that spinach, chard, and lettuce are highly sensitive and are not suitable for planting in soils with recent this compound applications. In contrast, endive shows much higher tolerance and may be a viable rotational crop where this compound carryover is a concern [4].
Other research has documented injury from this compound residues in broccoli, carrot, cucumber, and onion, with symptoms persisting for one year after application. The addition of atrazine to this compound can accentuate this injury. Most of these crops recover fully by the second year, indicating a recommended recropping interval of two years for sensitive species [7].
A bioassay is a reliable method to detect phytotoxic levels of herbicide residues in soil before planting a sensitive crop [5].
What are the primary symptoms of this compound injury I should look for? The most distinctive symptom is leaf bleaching (white or yellow appearance) due to inhibition of carotenoid synthesis [2] [1]. Other common symptoms include general chlorosis (yellowing), necrosis (tissue death), and severe growth reduction or stunting [2] [5].
A colleague applied this compound to a corn field last year. Can I safely plant a vegetable garden there now? You should proceed with caution. This compound can persist and cause injury to sensitive crops for over 12 months [7]. Factors that increase carryover risk include drought conditions, low organic matter content in soil, and late-season or multiple applications of the herbicide [5]. Conduct a soil bioassay before planting to assess the risk.
My experimental plants show signs of this compound injury. Is there a way to reverse the damage? There is no known antidote to "cure" a plant from herbicide exposure [2]. The recommended course of action is to:
How does weather influence the risk of this compound carryover? Weather is a critical factor. Lack of rainfall reduces microbial and chemical degradation of the herbicide, leading to longer persistence in the soil [5]. Cool soil temperatures also slow down degradation [5]. Persistent drought conditions significantly elevate the risk of carryover injury the following season [5].
The degradation of mesotrione in biological systems involves specific microbial communities and plant enzymes. The table below summarizes the primary mechanisms and key agents identified in recent studies.
| System / Organism | Key Degrading Agents | Primary Mechanisms | Major Metabolites / Pathways Identified | Reported Efficiency / Key Finding |
|---|
| Bioelectrochemical System (BES) [1] | Cathode Biofilm: Enterococcus, Stenotrophomonas, Pseudomonas. Anode Biofilm: Brooklawnia, Petrimonas, Pseudomonas. | Nitro reduction, ketone fragmentation. | 3-(4-(methylsulfonyl)-2-nitrophenyl)-3-oxopropanoic acid, 2-(2-amino-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione, etc. | 99.58 ± 0.73% removal (5 mg L⁻¹ initial concentration). | | Rice (Oryza sativa) [2] | Cytochrome P450, Glycosyltransferases, Glutathione S-transferases, Methyltransferase, Acetyltransferase. | Hydrolysis, reduction, glycosylation, methylation, acetylation. | Eight metabolites and five conjugates identified. | Elucidation of degradative pathways helps engineer genotypes for safer degradation. | | Bacterium (Amycolatopsis nivea La24) [3] | Specific enzymes identified via multi-omics (genome, transcriptome). | Metabolic response (specific pathways not detailed in abstract). | Research focuses on transcriptome and metabolic response. | Isolation and identification of a specific this compound-degrading bacterial strain. |
The relationships and pathways in the BES and plant systems can be visualized as follows:
Diagram 1: Key Pathways for this compound Degradation in BES and Plant Systems.
Here are answers to common experimental questions and troubleshooting guidance.
What is the most effective system for enhanced this compound degradation in a lab setting? A Bioelectrochemical System (BES) with a biocathode has been shown to achieve a removal efficiency of 99.58%, significantly outperforming standalone microbial degradation (57.51%) or electrochemical degradation (11.24%) [1].
What are the optimal conditions for running a BES for this compound degradation? According to the research, the following parameters are optimal for a BES treating 5 mg L⁻¹ of this compound [1]:
Which microbes are crucial for degradation in a BES? Microbial community analysis is vital. In a BES, the cathodic biofilm, rich in Enterococcus, Stenotrophomonas, and Pseudomonas, is primarily responsible for this compound degradation and electron transfer. The anodic biofilm, containing Brooklawnia, Petrimonas, and Pseudomonas, is involved in electron generation and transfer [1].
How can I track and confirm this compound degradation in my experiments? The process can be confirmed by identifying intermediate metabolites. Key techniques and markers include:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low degradation efficiency in BES. | Sub-optimal electrical conditions or nutrient balance. | Verify applied voltage is at 0.50 V; ensure glucose co-substrate is at 250 mg L⁻¹; check buffer capacity (50 mM) [1]. |
| Cannot detect degradation products. | Incorrect analytical method or metabolite has transformed. | Use HPLC-MS/MS; target specific intermediates like 2-amino-4-(methylsulfonyl)benzoic acid (from nitro-reduction) or look for conjugates if studying plant enzymes [1] [2]. |
| Poor microbial activity or biofilm formation. | Inoculum quality or unsuitable environmental conditions. | Ensure microbial inoculum contains key genera (e.g., Pseudomonas, Stenotrophomonas); provide adequate carbon source and applied voltage to enrich the biofilm [1]. |
| Unclear degradation pathway in a new system. | Lack of transcriptional or metabolic data. | Conduct RNA-sequencing to find upregulated genes (e.g., for Cytochrome P450, GST) and use HRLC-Q-TOF-MS/MS to characterize metabolites and link products to specific enzymes [2]. |
For reproducibility, here are detailed methodologies for key experiments cited in this guide.
This protocol is adapted from the study that achieved 99.58% this compound removal [1].
This protocol is based on studies in rice and bacteria [2] [3].
For a quick overview, the following table summarizes the core experimental findings and quantitative data related to OsACE1's function in this compound detoxification.
| Experimental Aspect | OsACE1 Overexpression (OE) Lines | OsACE1 Knockout (Cas9) Lines | Wild-Type (Control) |
|---|---|---|---|
| Plant Phenotype under Stress | Improved elongation and biomass; attenuated cellular injury; increased chlorophyll [1] [2]. | Compromised growth fitness; intensified toxic symptoms [1] [2]. | Standard toxic symptoms from this compound exposure. |
| Parent Herbicide Accumulation | Significantly less this compound accumulated [1] [2]. | Increased accumulation of toxic this compound [1] [2]. | Baseline accumulation level. |
| Degradative Metabolites | Accumulated more degradative metabolites [1] [2]. | Reduced metabolites detected, suggesting impaired breakdown [1] [2]. | Baseline metabolite level. |
| Herbicide Removal from Medium | Removed 1.38 times more this compound than wild-type [1] [2]. | Information not specified in search results. | Baseline removal rate. |
| Primary Proposed Mechanism | Phase II reaction conjugation, facilitated by OsACE1 [1] [2]. | Impaired Phase II conjugation due to lack of functional OsACE1 [1] [2]. | Native metabolic capacity. |
Here are the core methodologies used in the cited research to investigate OsACE1's role.
This protocol describes how to grow and treat rice plants for this compound detoxification studies.
Key Considerations:
To establish a causal relationship, the research employed transgenic approaches.
Key Considerations:
Characterizing metabolites is essential to confirm the detoxification pathway.
| Problem | Possible Cause | Solution |
|---|---|---|
| No phenotypic difference between transgenic and wild-type lines under treatment. | Herbicide concentration too low or high; genetic background noise. | Conduct a dose-response curve. Use a minimum of three biological replicates. Genotype plants to confirm transgenic status [1]. |
| High variability in plant injury and biomarker data (e.g., chlorophyll). | Inconsistent plant growth stages or environmental conditions. | Standardize treatment to a specific growth stage (e.g., 10-day-old seedlings). Strictly control growth chamber conditions [1]. |
| Low signal or poor resolution of this compound and its metabolites in HPLC-MS/MS. | Suboptimal extraction or instrument settings. | Ensure proper sample homogenization and use appropriate solvents for extraction. Optimize MS/MS parameters using pure this compound standard first. |
| Inconclusive gene expression data for OsACE1. | Low RNA quality or quantity; inefficient reverse transcription. | Use high-quality RNA extraction kits. Treat samples with DNase I. Include a no-reverse-transcriptase control in qPCR assays [1]. |
Q1: What is the specific biochemical function of OsACE1 in this compound detoxification? A1: OsACE1 is an acetyltransferase that facilitates a Phase II conjugation reaction. It catalyzes the transfer of an acetyl group to the this compound molecule (or its primary metabolite), making the herbicide more water-soluble and less phytotoxic, thereby accelerating its breakdown and sequestration [1] [2].
Q2: Are there other known genes involved in non-target-site resistance to HPPD inhibitors like this compound in plants? A2: Yes. While OsACE1 is a key acetyltransferase, other enzyme families are crucial for non-target-site resistance (NTSR). These include:
Q3: How does the resistance mediated by OsACE1 differ from target-site resistance? A3: OsACE1 confers NTSR by enhancing the herbicide's metabolic degradation [1]. In contrast, Target-Site Resistance (TSR) involves mutations in the herbicide's target enzyme (e.g., HPPD gene), preventing the herbicide from binding [3] [6]. NTSR can sometimes confer cross-resistance to herbicides from different classes if they can be detoxified by the same enzyme pathways.
Q4: What are the best practices for validating the success of my genetic transformation? A4: Employ a multi-level validation strategy:
The table below summarizes the core characteristics and experimental data for mesotrione and atrazine.
| Characteristic | This compound | Atrazine |
|---|---|---|
| Chemical Group | Triketone (HPPD Inhibitor) | Triazine (Photosystem II Inhibitor) |
| Herbicide Group (WSSA) | Group 27 | Group 5 |
| Primary Mode of Action | Inhibits 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), disrupting carotenoid biosynthesis and causing "bleaching" of new growth [1]. | Binds to the D1 protein in Photosystem II, blocking electron transport and leading to oxidative damage and chlorosis [1]. |
| Weed Control Spectrum | Effective against broadleaf weeds (e.g., Trianthema portulacastrum, Digera arvensis) but generally weaker on grasses [2]. | Provides control of both broadleaf and grass weeds, though resistance is widespread [2] [1]. |
| Key Efficacy Data (from field studies) | Applied at 120 g/ha in maize, effective on broadleaves but poor on grasses; yielded 5.83-5.96 t/ha [2]. | Applied at 1000 g/ha in maize; control was not consistent; yielded 5.93-6.70 t/ha [2]. |
| Synergistic Effect | The combination with atrazine is synergistic and superior to either herbicide alone, controlling a diverse weed flora [2]. | The combination with this compound is synergistic and superior to either herbicide alone, controlling a diverse weed flora [2]. |
| Crop Selectivity (Sorghum) | In combination with atrazine, caused mild phytotoxicity (13%) but did not compromise productivity [3]. The triple mix with trifluralin caused higher phytotoxicity (22-41%) and significant yield reduction [3]. | Applied alone or with trifluralin, caused mild to moderate phytotoxicity (5-16%) but did not negatively affect development or yield [3]. |
To evaluate and compare herbicide efficacy, researchers typically employ controlled field and laboratory studies. The following workflows detail the methodologies from key cited research.
This protocol, adapted from studies in maize, evaluates herbicide performance under field conditions [2].
Key Treatments and Findings from this Protocol [2]:
This protocol assesses the selectivity and potential phytotoxicity of herbicides on a crop, using sorghum as a model [3].
Key Treatments and Findings from this Protocol [3]:
Understanding resistance is vital for managing long-term efficacy. Research shows that weeds like waterhemp can develop resistance to both herbicides through distinct, non-target-site mechanisms.
The evidence indicates that using this compound and atrazine in combination is a highly effective strategy for managing diverse weed flora, including groups resistant to other herbicide classes [4]. However, the emergence of weed populations with multiple resistance to these and other herbicides underscores a critical need for Integrated Weed Management (IWM).
Future research and development should focus on:
The table below summarizes the terminal residues found in maize and straw, and the resulting chronic dietary risk, based on field trials from 12 locations in China [1].
| Herbicide | Measured In | Residue Range (mg/kg) | Chronic Dietary Risk (Risk Quotient) | Risk Assessment |
|---|---|---|---|---|
| Mesotrione | Maize (grain) | < 0.01 [1] | < 100% [1] | Acceptable [1] |
| Straw | < 0.01 [1] | |||
| Nicosulfuron | Maize (grain) | < 0.005 [1] | < 100% [1] | Acceptable [1] |
| Straw | < 0.005 - 0.010 [1] | |||
| Atrazine (accumulated) | Maize (grain) | < 0.037 [1] | < 100% [1] | Acceptable [1] |
| Straw | < 0.037 - 0.254 [1] |
Key findings from the data: The residue levels of all three herbicides in maize grain were found to be very low. For all compounds, the chronic dietary risk was calculated using the Risk Quotient (RQ) model. All RQ values were significantly below 100%, indicating an acceptable level of risk to consumers [1].
The following experimental workflow details the methods used for determining herbicide residues and assessing dietary risk.
The methodology can be broken down into three main phases:
Sample Preparation:
Instrumental Analysis - UHPLC-MS/MS:
Dietary Risk Assessment - The Risk Quotient Model:
Understanding this compound beyond just residue levels is crucial for a comprehensive comparison.
Biodegradation Pathway: this compound can be broken down by microorganisms in the environment. Studies using bacterial strains have identified multiple metabolites, with NMR and LC-NMR techniques being particularly valuable for unambiguous identification of these transformation products, which can have different environmental behaviors than the parent compound [2].
Differential Crop Sensitivity: While generally safe for maize, some varieties, particularly certain sweet corn lines, show sensitivity. Research indicates that tolerant lines mitigate toxicity through better photosynthetic performance (higher photochemical efficiency), enhanced ROS scavenging (maintaining oxidative balance), and robust cell wall synthesis [3].
Efficacy at Reduced Doses: Field experiments have shown that effective weed control (95% efficacy) can be achieved against many common weeds with doses lower than the maximum label rate. For instance, control of Abutilon theophrasti and Chenopodium album was achieved with as little as 25 g a.i. ha⁻¹ (one-sixth of the maximum dose) [4].
For researchers and drug development professionals, the key takeaways are:
| Compound | Status/Source | Key Findings & Toxicity Notes | Identified In |
|---|---|---|---|
| Mesotrione (Parent) | Parent Herbicide | Carcinogenic potential in human cells; induces oxidative stress and DNA damage in fish [1] [2]. | Crops, soil, water [3]. |
| MNBA | Metabolite | Considered more toxic than this compound to certain non-target organisms (e.g., bacteria and algae) [1]. | Crops, soil, water [3]. |
| AMBA | Metabolite | Considered more toxic than this compound to certain non-target organisms (e.g., bacteria and algae) [1]. | Soil, water [3]. |
| 4-OH-mesotrione | Phase I Metabolite | Key product of metabolic resistance in weeds; not directly assessed for ecotoxicity in results [4]. | Resistant Palmer amaranth [4]. |
The identification and quantification of this compound and its metabolites rely on sophisticated chromatography and mass spectrometry techniques.
Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Liquid Chromatography-Mass Spectrometry (LC-MS)
The following diagram illustrates the metabolic pathway of this compound in plants, integrating the key protocols for identification:
Toxicity to Non-Target Organisms: Research indicates that this compound can cause damage to non-target organisms. One study found that acute exposure to environmentally relevant concentrations of this compound induced oxidative stress and caused DNA damage in the liver and gills of two fish species [2]. Furthermore, the metabolites MNBA and AMBA have been reported to be more toxic than the parent this compound to bacterial cells and are implicated in causing algal blooms [1].
Mechanism of Weed Resistance: A major resistance mechanism in weeds like Palmer amaranth is metabolic detoxification [4]. Resistant populations rapidly convert this compound into 4-OH-mesotrione via cytochrome P450 monooxygenases (P450s), a Phase I reaction. This is often followed by Phase II conjugation, making the herbicide non-phytotoxic. Populations with this mechanism can show 100% survival after this compound treatment [4].
The experimental workflow for investigating resistance and toxicity is summarized below:
Herbicides that inhibit 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) like mesotrione disrupt a key biochemical pathway in plants. The following diagram illustrates this process and the experimental workflow used to study it.
This diagram shows that HPPD is a key enzyme in the catabolism of tyrosine and the synthesis of homogentisate, a vital precursor for plastoquinone (PQ) [1]. PQ has two critical roles:
When HPPD is inhibited, plastoquinone levels drop. This leads to:
The table below summarizes the key findings on this compound's impact, particularly on the green alga Chlamydomonas reinhardtii, a model organism for studying aquatic toxicity.
| Aspect of Impact | Key Findings in Chlamydomonas reinhardtii & Weeds | Experimental Context |
|---|
| Photosynthetic Impact | - Significantly decreases PSII activity under high light [2] [3].
The search results highlight that light intensity is a critical factor in this compound's toxicity. While this compound had a lesser effect under low light, it caused severe photosynthetic damage under high light conditions, which is highly relevant for agricultural water bodies where phytoplankton experiences fluctuating light [2] [3].
For researchers designing studies on HPPD inhibitors, the search results detail several key methodologies:
[14C] this compound to plants. Resistant Palmer amaranth populations detoxified >90% of the herbicide within 24 hours, compared to susceptible plants. This points to non-target-site resistance, likely mediated by cytochrome P450 monooxygenases [1].HPPD gene, HPPD gene amplification (none found in resistant Palmer amaranth), and measuring HPPD gene expression levels via qPCR (a 4- to 12-fold increase was found in resistant populations) [1].
| Subject of Study | Key Comparative Metric | Tolerant Example | Sensitive Example | Experimental Data / Observed Effect |
|---|---|---|---|---|
| Sweet Corn Varieties [1] | Physiological & Transcriptomic Changes | Tolerant Line 301 | Sensitive Line 276 | Tolerant 301: Higher photosynthetic rate (ΦPSII, ETR), higher antioxidant enzyme activity (SOD, POD, CAT). Sensitive 276: Overexpression of cell wall loosening genes, severe chloroplast damage. |
| Weed Species [2] | Resistance Evolution (GR₅₀) | F₄ Generation (Selected) | F₀ Base Population | F₀ GR₅₀: 23.57 g ai ha⁻¹. F₄ GR₅₀: 41.22 g ai ha⁻¹. Sensitivity Index (F₄/F₀): 1.7-fold reduction in sensitivity. |
| Weed Species [2] | Target-Site Gene Expression | F₃ Generation (Selected) | F₀ Base Population | HPPD gene expression significantly increased in the F₃ generation compared to F₀. |
| Crop/Weed Metabolism [3] | Residue Dissipation in Rice | - | - | Residues of this compound and its metabolites (MNBA, AMBA) were not detected in rice at harvest. |
| Analytical Method [3] | Detection Sensitivity | - | - | Limits of Quantification (LOQ): 0.146 to 4.545 μg kg⁻¹ for this compound, MNBA, and AMBA. |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.
This protocol is designed to compare the physiological and molecular responses of different plant lines to this compound.
This protocol describes how to select for reduced susceptibility to this compound over multiple generations and characterize the resistance.
This compound's activity and the resulting selective pressure lead to distinct biological pathways in target plants. The diagram below illustrates the core mechanism and major resistance responses.
The core mechanism and resistance pathways can be summarized as follows:
This compound (2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione) is a selective triketone herbicide widely used in corn cultivation as a post-emergence weed control agent. It belongs to the chemical class of β-triketones and functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), ultimately disrupting carotenoid biosynthesis in susceptible plants. Since its introduction as a replacement for atrazine in European Union countries following the 2007 ban, this compound has become one of the most extensively used herbicides globally. However, despite its effectiveness in weed management, this compound exhibits concerning environmental persistence with potential for soil and water contamination due to its mobility and stability under certain conditions.
The environmental fate of this compound depends largely on its degradation kinetics in different matrices, which varies significantly between soil and aquatic systems. Understanding these differential degradation patterns is crucial for environmental risk assessment and regulatory decision-making. This compound is a weak acid with pKa values that influence its environmental behavior, existing primarily in molecular form at low pH while converting to anionic form at neutral or alkaline pH. The anionic form demonstrates greater resistance to both hydrolysis and photolysis, making pH a critical factor governing its persistence across different environmental compartments. This comprehensive analysis compares the degradation kinetics of this compound in soil versus water systems, supported by experimental data and mechanistic insights from recent scientific studies.
The degradation of this compound in environmental compartments occurs through various mechanisms that can be broadly categorized into biological, chemical, and physical processes. In natural environments, these processes often occur simultaneously, though their relative contributions depend on specific environmental conditions. Microbial degradation represents the primary pathway in most soils, while photolysis and hydroxyl radical oxidation tend to dominate in aquatic systems, particularly in surface waters. Advanced remediation technologies have been developed to enhance this compound degradation, including Fenton's process, photocatalysis, and bioelectrochemical systems (BES), each demonstrating varying efficiencies under optimized conditions.
The degradation kinetics of this compound differs substantially between soil and water environments, with half-lives ranging from days to months depending on specific conditions. In soil systems, degradation typically follows pseudo-first-order kinetics, with rates strongly influenced by soil pH, organic matter content, and microbial activity. Water treatment processes often achieve much faster degradation through advanced oxidation, though these systems require careful optimization of parameters such as catalyst loading, oxidant concentrations, and applied voltage in electrochemical approaches. The following table summarizes the key degradation methods and their performance characteristics for this compound in different matrices:
Table 1: Performance Comparison of this compound Degradation Methods
| Degradation Method | Matrix | Optimal Conditions | Time for Complete Degradation | Key Intermediate Products | Removal Efficiency |
|---|---|---|---|---|---|
| Fenton Process | Water | pH 3.5, H₂O₂/Fe²⁺ optimized | <120 minutes | 2-nitro-4-methylsulfonylbenzoic acid, cyclohexane-1,3-dione derivatives | 95% TOC removal [1] [2] |
| Photocatalysis (UV/TiO₂) | Water | 2.00 mg mL⁻¹ TiO₂, pH 4.0 | ~240 minutes | 4 intermediates by LC-ESI-MS/MS | Complete mineralization [3] |
| Photocatalysis (UV/ZnO) | Water | 2.00 mg mL⁻¹ ZnO, pH 9.2 | ~240 minutes | Different intermediates than TiO₂ pathway | Complete mineralization [3] |
| Bioelectrochemical System | Water | 0.50 V, 250 mg L⁻¹ glucose, 50 mM buffer | 5 mg L⁻¹ in 24-48 hours | 3-(4-(methylsulfonyl)-2-nitrophenyl)-3-oxopropanoic acid, 2-(2-amino-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione | 99.58% [4] |
| Natural Soil Degradation | Soil | Non-sterile, neutral pH, high microbial activity | 7.9-25.3 days (depending on soil type) | AMBA, MNBA | Variable based on soil properties [5] [6] |
The degradation of this compound in soil environments follows pseudo-first-order kinetics and is influenced by multiple environmental and edaphic factors. Soil microbial activity represents the most significant factor, with studies demonstrating 3.78- to 5.24-fold longer half-lives in sterilized soils compared to non-sterilized soils, confirming the crucial role of microbiological processes in this compound breakdown [5]. This biological dependence means that any factors affecting soil microbial communities (temperature, moisture, organic matter) will indirectly influence this compound degradation rates.
Soil pH emerges as another critical factor, with degradation rates increasing as pH rises. Correlation analyses reveal a remarkably strong positive relationship between soil pH and first-order degradation rate constants (r > 0.992), while organic matter content shows a moderately strong correlation (r > 0.932) [5]. Interestingly, clay content demonstrates only a weak correlation (r < 0.761) with degradation kinetics, and cation exchange capacity (CEC) shows no significant relationship (r < 0.164) [5]. The soil adsorption coefficient (Kd) for this compound ranges from 0.13 to 5.0 L/kg across different soils and is primarily governed by pH, with higher adsorption occurring under acidic conditions where the molecular form predominates [7].
Table 2: this compound Degradation Kinetics in Different Soil Types
| Soil Type | pH | Organic Carbon (%) | Half-life (days) | Degradation Rate Constant (day⁻¹) | Experimental Conditions |
|---|---|---|---|---|---|
| Paddy Soil | - | - | 7.90 (with sunlight) | - | Non-sterile, surface exposure [5] |
| Sandy Loess | - | - | 15.89 (with sunlight) | - | Non-sterile, surface exposure [5] |
| Silt Clay Loam | - | - | 25.29 (with sunlight) | - | Non-sterile, surface exposure [5] |
| Sterilized Soils | Varying | Varying | 3.78-5.24× longer than non-sterile | - | Laboratory incubation [5] |
| Multiple European & US Soils | 4.4-7.5 | 0.6-3.35% | 4.5-32 | - | Laboratory incubation [7] |
Solar radiation significantly enhances this compound degradation in surface soils, with photodegradation identified as a primary decomposition pathway in field conditions [6]. The half-lives in surface soils with sunlight exposure are substantially shorter than those in deeper soil layers, highlighting the importance of photochemical processes even in soil environments. The degradation of this compound in soil generates several transformation products, with 2-amino-4-methylsulfonylbenzoic acid (AMBA) and 4-methylsulfonyl-2-nitrobenzoic acid (MNA) identified as primary intermediates [6]. Notably, AMBA exhibits higher toxicity than the parent this compound compound, raising additional environmental concerns despite the overall reduction in this compound concentrations [6].
In aquatic systems, advanced oxidation processes (AOPs) have demonstrated remarkable efficiency in degrading this compound. The Fenton process achieves complete this compound disappearance and up to 95% removal of total organic carbon (TOC) under optimized conditions (pH 3.5 with specific H₂O₂/Fe²⁺ ratios) [1] [2]. This process follows first-order kinetics with a rate constant of 8.8(±0.2) × 10⁹ M⁻¹ s⁻¹ for the reaction between this compound and hydroxyl radicals, indicating extremely rapid oxidation [1] [2]. The mechanism initiates with molecular cleavage into cyclohexane-1,3-dione derivatives and 2-nitro-4-methylsulfonylbenzoic acid, followed by hydroxylation and release of sulfonyl and/or nitro groups, ultimately leading to complete mineralization to CO₂ and water [1] [2].
Photocatalytic degradation using UV/TiO₂ and UV/ZnO systems also achieves complete this compound mineralization within approximately 4 hours of irradiation [3]. These systems operate through radical-based mechanisms, primarily involving hydroxyl radicals with partial contribution from direct hole oxidation, and follow pseudo-first-order kinetics. The optimal catalyst loading for both systems is 2.00 mg mL⁻¹, though they function at different optimal pH values (pH 4.0 for TiO₂ and pH 9.2 for ZnO) [3]. Interestingly, while both catalysts achieve complete mineralization, they generate different intermediate products, suggesting distinct degradation pathways influenced by the photocatalyst properties.
Bioelectrochemical systems (BES) represent a promising approach for this compound degradation in water, achieving remarkable removal efficiency of 99.58 ± 0.73% [4]. This performance significantly exceeds both microbial degradation (57.51 ± 4.26%) and electrochemical degradation (11.24 ± 1.13%) alone, demonstrating a synergistic effect between biological and electrochemical processes [4]. The optimal BES conditions include an applied voltage of 0.50 V (resulting in cathode potential of about -0.98 V), glucose concentration of 250 mg L⁻¹ as co-substrate, and buffer concentration of 50 mM [4].
Table 3: this compound Degradation Kinetics in Water Treatment Systems
| Treatment Method | Rate Constant | Half-life | Optimal pH | Key Intermediates Identified | Mineralization Efficiency |
|---|---|---|---|---|---|
| Fenton Process | 8.8(±0.2) × 10⁹ M⁻¹ s⁻¹ (OH• reaction) | - | 3.5 | Polyhydroxylated benzoic acid derivatives | 95% TOC removal [1] [2] |
| Photocatalysis (UV/TiO₂) | Pseudo-first-order | ~240 min for complete degradation | 4.0 | 4 intermediates by LC-ESI-MS/MS | Complete after 4h [3] |
| Photocatalysis (UV/ZnO) | Pseudo-first-order | ~240 min for complete degradation | 9.2 | Different from TiO₂ pathway | Complete after 4h [3] |
| Bioelectrochemical System | - | - | - | 3-(4-(methylsulfonyl)-2-nitrophenyl)-3-oxopropanoic acid, 2-(2-amino-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione | - [4] |
The degradation pathway in BES primarily involves nitro reduction and ketone fragmentation, as confirmed by intermediate analysis using HPLC-MS [4]. Microbial community analysis reveals that specific bacterial genera (Enterococcus, Stenotrophomonas, and Pseudomonas) dominate the cathode biofilm and play crucial roles in both this compound degradation and electron transfer processes [4]. This biological component enhances the sustainability of the treatment approach while maintaining high removal efficiency.
The degradation pathways of this compound vary significantly depending on the treatment method and environmental matrix. In Fenton's process and photocatalytic systems, degradation begins with hydroxyl radical attack, leading to rupture of the this compound molecule into two primary fragments: cyclohexane-1,3-dione derivative and 2-nitro-4-methylsulfonylbenzoic acid [1] [2]. Subsequent reactions involve hydroxylation and release of sulfonyl and/or nitro groups, forming polyhydroxylated benzoic acid derivatives that eventually undergo oxidative ring opening into carboxylic acids before complete mineralization to carbon dioxide [1] [2].
In bioelectrochemical systems, the degradation mechanism follows different pathways, primarily through nitro reduction and ketone fragmentation [4]. Key intermediates identified include 3-(4-(methylsulfonyl)-2-nitrophenyl)-3-oxopropanoic acid, 2-(2-amino-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione, and 2-amino-4-(methylsulfonyl) benzoic acid (AMBA) [4]. The formation of AMBA is particularly significant as it represents a common intermediate across multiple degradation environments and exhibits higher toxicity than the parent compound. In soil systems, the degradation pathways are predominantly biological, with microorganisms utilizing this compound as a carbon source through enzymatic processes that ultimately lead to detoxification, though the complete pathways under environmental conditions are more complex and less efficient than in engineered systems.
The following diagram illustrates the primary degradation pathways of this compound across different environmental matrices and treatment systems:
Diagram 1: Comparative degradation pathways of this compound in soil and water systems
Soil degradation experiments typically employ laboratory incubation methods under controlled conditions. Standard protocols involve collecting soil samples from various depths (typically 0-20 cm) from agricultural fields with no previous this compound application [6] [8]. Before experimentation, soils are processed by air-drying, sieving through 0.2-2.0 mm mesh, and characterizing key physicochemical properties including pH, organic carbon content, clay content, and cation exchange capacity [6] [7]. For microbial activity assessment, parallel experiments compare sterilized versus non-sterilized soils, with sterilization typically achieved by autoclaving or gamma irradiation [5] [6].
Soil samples are fortified with this compound standards at environmentally relevant concentrations (typically matching recommended application rates). Incubation conditions maintain constant temperature (25°C) and moisture (60% water-holding capacity) in darkness to prevent photodegradation [8]. Sampling occurs at predetermined intervals (days 0, 3, 7, 14, 21, 28, etc.), with extraction using organic solvents such as acetone-petroleum ether mixtures (1:1) followed by ultrasonic extraction for 30 minutes and centrifugation at 4000 rpm for 5 minutes [8]. Analysis typically employs high-performance liquid chromatography (HPLC) with UV or diode array detection, with method detection limits ranging from 0.02-0.88 μg/g for soil matrices [9] [6].
Water treatment studies employ varied methodologies depending on the specific process under investigation. For Fenton process experiments, standard protocols involve preparing this compound solutions in distilled water at concentrations typically ranging from 0.05-0.1 mM, adjusting pH to 3.5 using sulfuric acid or buffer solutions, and adding optimized concentrations of Fe²⁺ and H₂O₂ [1] [2]. Reactions proceed under constant mixing, with sampling at timed intervals followed by quenching residual oxidants (often using sodium thiosulfate) before analysis.
Photocatalytic degradation studies utilize suspension reactors with specific catalysts (TiO₂ P25 or ZnO) at optimal loading of 2.00 mg mL⁻¹ [3]. Light sources typically include medium-pressure mercury lamps or UV-LEDs with appropriate wavelength filters. Reactions proceed with constant stirring and aeration to maintain oxygen saturation, with samples collected at intervals and filtered through 0.22 μm membranes to remove catalyst particles before analysis. For bioelectrochemical systems, experimental setup includes dual-chamber reactors with electrode configurations, applied voltage optimization (typically 0.50 V), and addition of co-substrates such as glucose (250 mg L⁻¹) to enhance microbial activity [4].
Analytical methods for water samples include HPLC-UV for concentration monitoring, HPLC-MS/MS for intermediate identification, and total organic carbon (TOC) analysis for mineralization assessment [1] [4] [3]. Kinetic analysis typically involves fitting experimental data to pseudo-first-order models and determining rate constants through linear regression of ln(C/C₀) versus time plots.
The following workflow illustrates the integrated experimental approach for studying this compound degradation across different environmental matrices:
Diagram 2: Integrated experimental workflow for this compound degradation studies
The comprehensive analysis of this compound degradation kinetics reveals fundamental differences between soil and water environments, with important implications for environmental fate assessment and remediation strategy development. In soil systems, degradation occurs primarily through microbial processes strongly influenced by pH and organic matter content, with half-lives ranging from approximately one to several weeks depending on specific conditions. The formation of transformation products with potentially higher toxicity than the parent compound necessitates comprehensive risk assessments that consider not just this compound itself but also its major degradation intermediates.
In water treatment applications, advanced oxidation processes demonstrate superior efficiency with near-complete mineralization achievable within hours under optimized conditions. The Fenton process, photocatalysis, and bioelectrochemical systems each offer distinct advantages, with selection depending on specific treatment goals, available resources, and matrix characteristics. Recent innovations in bioelectrochemical systems are particularly promising, achieving synergistic effects between biological and electrochemical degradation mechanisms while offering potentially lower energy requirements compared to conventional AOPs.
The following table summarizes the weed species for which experimental evidence of this compound resistance was found in the search results. The data primarily comes from controlled studies rather than broad frequency surveys.
| Weed Species | Resistance Mechanism(s) | Key Experimental Findings | Reference(s) |
|---|
| Palmer Amaranth (Amaranthus palmeri) | Non-Target-Site (Metabolic): Likely via cytochrome P450s. Target-Site: Increased HPPD gene expression. | - Recurrent selection with sub-lethal doses led to a 1.7-fold reduction in sensitivity in the F4 generation [1].
For researchers investigating this compound resistance, the following methodologies are cited in the literature.
Recurrent Selection with Sub-Lethal Doses: This protocol was used to select for reduced this compound susceptibility in a Palmer amaranth population over several generations [1].
Inheritance and Genetic Studies: This protocol helps determine how resistance traits are passed on, which informs the underlying mechanism [2].
The search results describe two primary biochemical pathways through which weeds evolve resistance to HPPD-inhibiting herbicides like this compound. The following diagram illustrates these mechanisms.
The key mechanisms are:
The evolution of resistance, particularly through polygenic, metabolic mechanisms, poses a significant challenge [2] [3]. Future research should focus on:
Environmental Hazard